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  • Product: 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide
  • CAS: 1218331-10-2

Core Science & Biosynthesis

Foundational

The Architecture of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide: A Technical Guide to Synthesis, Properties, and Medicinal Applications

Executive Summary In the landscape of modern drug discovery, the rational design of peptidomimetics relies heavily on versatile, multifunctional building blocks. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of peptidomimetics relies heavily on versatile, multifunctional building blocks. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2)[1] is a highly specialized phenylalanine derivative that bridges the gap between traditional amino acid scaffolds and advanced medicinal chemistry applications. By replacing the native carboxylic acid of DL-phenylalanine with a 3-methoxypropylamine moiety, this molecule gains enhanced lipophilicity, specific hydrogen-bonding capabilities, and improved metabolic stability.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, structural profiling, and analytical verification of this compound.

Structural and Physicochemical Profiling

The structural architecture of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is defined by three distinct domains: the hydrophobic phenyl ring, the primary amine (cationic at physiological pH), and the flexible methoxypropyl ether tail. This specific combination makes it an excellent candidate for fragment-based drug discovery (FBDD) and central nervous system (CNS) targeted libraries.

Causality in Structural Design

The incorporation of the 3-methoxypropyl group is not arbitrary. Standard alkyl chains increase lipophilicity but often lead to poor aqueous solubility and non-specific protein binding. The terminal methoxy ether acts as a hydrogen-bond acceptor, striking a critical balance between lipid membrane permeability and aqueous solubility—a crucial factor for blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide
CAS Number 1218331-10-2
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Hydrogen Bond Donors 2 (Primary amine, Amide NH)
Hydrogen Bond Acceptors 4 (Amide C=O, Amide NH, Primary amine, Methoxy O)
Stereochemistry DL (Racemic mixture at the alpha-carbon)
Appearance Colorless to pale yellow oil/solid

Note: Baseline property data is corroborated by commercial reference standards from 2[2].

Rational Synthesis & Workflow

The synthesis of this propanamide relies on a highly efficient amide coupling between Boc-protected DL-phenylalanine and 3-methoxypropylamine[3].

Causality Behind Experimental Choices
  • Protecting Group Strategy: The native alpha-amine of phenylalanine must be Boc-protected (tert-butyloxycarbonyl) prior to coupling. Without this, the amino acid will undergo rapid self-condensation (forming diketopiperazines) or uncontrolled polymerization.

  • Coupling Reagent (HATU vs. EDC/HOBt): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As detailed by4, HATU generates a highly reactive OAt-active ester[4]. The neighboring pyridine nitrogen in HATU stabilizes the incoming amine via a 7-membered cyclic transition state, drastically accelerating reaction kinetics and maximizing yield compared to standard benzotriazole derivatives.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid[4].

Table 2: Reaction Stoichiometry

ReagentEquivalentsFunction
Boc-DL-Phe-OH1.0 eqStarting Material
3-Methoxypropylamine1.1 eqNucleophile
HATU1.2 eqCoupling Agent
DIPEA3.0 eqNon-nucleophilic Base
DMF (Anhydrous)0.1 MPolar Aprotic Solvent
Step-by-Step Synthetic Protocol
  • Activation: In an oven-dried flask purged with argon, dissolve Boc-DL-Phe-OH (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Add HATU (1.2 eq) in one portion. The solution will turn pale yellow as the OAt-active ester forms. Stir for 15 minutes.

  • Coupling: Dropwise, add (1.1 eq). Stir the reaction at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1, UV active).

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine), saturated NaHCO3 (removes acidic byproducts), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 1 hour.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove TFA. Neutralize the resulting trifluoroacetate salt with saturated NaHCO3 and extract with DCM to yield the free base of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

Synthesis A Boc-DL-Phe-OH (Starting Material) C HATU, DIPEA, DMF (Coupling Reagents) A->C B 3-Methoxypropylamine (Amine Component) B->C D Boc-Protected Intermediate (Amide) C->D RT, 2h E TFA / DCM (Deprotection) D->E Isolation F 2-Amino-N-(3-methoxypropyl) -3-phenyl-DL-propanamide E->F RT, 1h

Caption: Step-by-step synthetic workflow for the preparation of the target propanamide.

Pharmacophore Mapping & Medicinal Chemistry Applications

When integrated into a larger macromolecule or used as a standalone fragment, this compound presents a rich pharmacophore profile. The spatial arrangement of its functional groups allows it to interact with multiple receptor sub-pockets simultaneously.

  • Phenyl Ring: Acts as a hydrophobic anchor, engaging in π−π stacking or cation- π interactions within deep hydrophobic binding pockets (e.g., monoamine transporter active sites).

  • Primary Amine: Serves as a critical hydrogen-bond donor and electrostatic anchor. At physiological pH (~7.4), this amine is protonated, allowing it to form salt bridges with aspartate or glutamate residues on target proteins.

  • Methoxypropyl Tail: The ether oxygen acts as a selective hydrogen-bond acceptor. Unlike a highly polar hydroxyl group, the methoxy group limits the desolvation penalty upon receptor binding, thereby increasing the overall thermodynamic favorability of the interaction.

Pharmacophore Core 2-Amino-N-(3-methoxypropyl) -3-phenyl-DL-propanamide P1 Phenyl Ring (Pi-Pi Stacking / Hydrophobic) Core->P1 P2 Primary Amine (H-Bond Donor / Cationic Center) Core->P2 P3 Amide Linker (Structural Rigidity / H-Bonding) Core->P3 P4 Methoxypropyl Tail (H-Bond Acceptor / Solubilizer) Core->P4

Caption: Pharmacophore feature mapping of the propanamide scaffold.

Analytical Validation Protocol (Self-Validating System)

To ensure scientific integrity, the synthetic protocol must be self-validating. The successful transition from the intermediate to the final product is confirmed through specific, non-negotiable analytical milestones.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Validation Checkpoint: The Boc-protected intermediate will exhibit a mass of m/z 337.2 [M+H]+ . Upon successful TFA deprotection, this peak must completely vanish.

  • Success Criteria: The final product must elute as a single sharp peak (indicating high purity) with a predominant ESI+ mass signal of m/z 237.1 [M+H]+ .

1H-NMR (Proton Nuclear Magnetic Resonance, CDCl3, 400 MHz)
  • Validation Checkpoint: The Boc group presents as a massive, distinct singlet integrating to 9 protons at ∼1.40 ppm . If this peak is present in the final spectrum, the deprotection step has failed or is incomplete, and the reaction must be resubjected to TFA.

  • Success Criteria:

    • Multiplet at 7.15−7.35 ppm (5H, Phenyl ring protons).

    • Singlet at 3.25 ppm (3H, -OCH3 methoxy protons).

    • Broad singlet at ∼1.80 ppm (2H, -NH2 primary amine, exchanges with D2O).

    • Multiplets corresponding to the aliphatic propyl chain between 1.60−3.40 ppm .

By strictly adhering to these analytical checkpoints, researchers can guarantee the structural fidelity and purity of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide before advancing it into biological assays or further synthetic pipelines.

References

  • Pharmaffiliates. "2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2)". Pharmaffiliates Reference Standards.
  • Sigma-Aldrich. "2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide". MilliporeSigma Product Catalog.
  • Sigma-Aldrich. "3-Methoxypropylamine 99% (CAS 5332-73-0)". MilliporeSigma Product Catalog.
  • BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". BenchChem Application Notes.

Sources

Exploratory

Analytical Characterization of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide: A Technical Guide to Molecular Weight and Exact Mass Determination

As a Senior Application Scientist, I approach the structural validation of synthetic intermediates not merely as a data-gathering exercise, but as a rigorous application of analytical causality. When characterizing a com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural validation of synthetic intermediates not merely as a data-gathering exercise, but as a rigorous application of analytical causality. When characterizing a compound such as 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2)[], determining its mass is a two-fold process. First, we must establish the average molecular weight for bulk stoichiometric calculations. Second, we must verify the exact monoisotopic mass using High-Resolution Mass Spectrometry (HRMS) to confirm its molecular identity against isobaric impurities.

This whitepaper details the theoretical calculations, the causality behind platform selection, and a self-validating experimental protocol for exact mass determination.

Chemical Identity & Theoretical Mass Calculations

The target compound is a phenylalanine derivative featuring a primary amine and an N-substituted 3-methoxypropyl amide group. Its chemical formula is C₁₃H₂₀N₂O₂ [].

In mass spectrometry, we differentiate between two critical mass metrics:

  • Average Molecular Weight: Calculated using the natural isotopic abundance of each element. This value is essential for molarity and yield calculations in the laboratory.

  • Exact Monoisotopic Mass: Calculated using the mass of the most abundant, lowest-mass isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the exact mass measured by HRMS instruments.

The standard atomic weights used for these calculations are derived from the IUPAC 2013 evaluations[2]. The causality of using monoisotopic mass lies in the resolving power of modern mass analyzers; they do not see an "average" molecule, but rather individual isotopic species.

Table 1: Elemental Composition and Mass Contributions for C₁₃H₂₀N₂O₂
ElementPrimary IsotopeAtom CountExact Mass of Isotope (Da)Total Exact Mass (Da)Average Atomic Weight ( g/mol )Total Average Weight ( g/mol )
Carbon ¹²C1312.000000156.00000012.011156.143
Hydrogen ¹H201.00782520.1565001.00820.160
Nitrogen ¹⁴N214.00307428.00614814.00728.014
Oxygen ¹⁶O215.99491531.98983015.99931.998
TOTAL 37 236.152478 Da 236.315 g/mol

Note: For positive ion mode Electrospray Ionization (ESI+), the molecule accepts a proton (H⁺). The theoretical exact mass of the protonated molecular ion [M+H]⁺ is 236.152478 + 1.007276 = 237.1598 Da .

Analytical Methodology: LC-ESI-QTOF-MS

To measure the exact mass of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide with sub-ppm accuracy, we utilize Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS).

The Causality of Experimental Choices

Every step in this protocol is deliberate:

  • Why 0.1% Formic Acid? The compound contains a primary amine. Formic acid intentionally lowers the pH of the mobile phase, ensuring the amine is fully protonated. This maximizes ionization efficiency in the ESI+ source.

  • Why UHPLC over direct infusion? Sub-2-µm reverse-phase chromatography separates the target analyte from matrix salts and isobaric interferences that could skew the exact mass measurement[3].

  • Why QTOF? The quadrupole provides precise precursor ion selection, while the Time-of-Flight (TOF) tube offers high resolving power (>30,000 FWHM), essential for distinguishing the target analyte from background noise with similar nominal masses.

Trustworthiness: The Self-Validating Lock Mass System

Instrument drift due to thermal fluctuations in the TOF tube can easily skew mass measurements by several parts-per-million (ppm). To establish a self-validating system , we implement continuous lock-mass calibration using Leucine Enkephalin (CAS 58822-25-6)[4].

Introduced via a secondary, independent orthogonal sprayer, Leucine Enkephalin provides a stable, known reference peak at m/z 556.2771[5]. If the instrument fails to detect this lock mass within a strict 2 ppm tolerance, the software automatically invalidates the scan. This ensures that every reported exact mass is internally verified and absolutely trustworthy.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Weigh 1.0 mg of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Phase 2: Chromatographic Separation
  • Column: Inject 2.0 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. The moderately hydrophobic phenyl and methoxypropyl moieties dictate a mid-gradient elution profile.

Phase 3: Mass Spectrometry (ESI-QTOF)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Set Capillary Voltage to 3.0 kV, Cone Voltage to 40 V, and Desolvation Temperature to 500 °C.

  • Acquisition Rate: Acquire full-scan MS data (m/z 50–1000) at a rate of 5 spectra/second.

Phase 4: Lock Mass Calibration
  • Prepare a 50 pg/µL solution of Leucine Enkephalin in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Infuse the solution into the reference sprayer at 5 µL/min[5].

  • Configure the acquisition software to sample the reference sprayer every 10 seconds. The system will continuously correct the m/z axis based on the [M+H]⁺ peak of Leucine Enkephalin (m/z 556.2771)[3].

Workflow Visualization

The following diagram illustrates the logical flow and self-validating architecture of the exact mass determination protocol.

G N1 Sample Preparation (0.1% FA in MeOH) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI+ Ionization (Soft Ionization) N2->N3 Eluent N5 Q-TOF Mass Analyzer (High Resolution) N3->N5 Ion Transfer N4 Lock Mass Infusion (Leucine Enkephalin) N4->N3 Dual Sprayer N6 Data Processing (Exact Mass Validation) N5->N6 m/z 237.1598

Fig 1. LC-ESI-QTOF-MS workflow for exact mass determination using a dual-sprayer lock mass system.

Data Interpretation & Mass Error Calculation

Upon completion of the LC-MS run, the extracted ion chromatogram (XIC) for m/z 237.1598 is integrated. The validity of the compound is confirmed by calculating the mass error in parts-per-million (ppm):

Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

For a successful validation in drug development workflows, the measured mass must fall within ≤ 3.0 ppm of the theoretical exact mass (237.1598 Da). Furthermore, the isotopic pattern must be analyzed; the presence of thirteen carbon atoms dictates a naturally occurring M+1 peak (due to ¹³C) at approximately 14.3% the intensity of the monoisotopic [M+H]⁺ peak, providing a secondary layer of structural confirmation.

References

  • Title: Atomic weights of the elements 2013 (IUPAC Technical Report) Source: U.S. Geological Survey (USGS) / IUPAC URL: [Link]

  • Title: LCT Premier – Routine Automated Exact Mass Measurement Source: Waters Corporation URL: [Link]

  • Title: Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS Source: LCGC International URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis route and protocol for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Defining the Project Scope Okay, I've got a handle on the request now. I am breaking down the project into specific sections, including identifying the target molecule, required content type, and the audience.

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I've got a handle on the request now. I am breaking down the project into specific sections, including identifying the target molecule, required content type, and the audience. My focus now is on defining the scope and parameters of this synthesis route and protocol project.

Analyzing the User Requirements

I'm now zeroing in on the specific requirements, identifying the target audience as scientists and researchers in drug development. I have also fleshed out the core requirements, including the need for editorial autonomy, scientific integrity with E-E-A-T principles, and specific visualization needs like tables, detailed methodologies, and Graphviz diagrams, which are being formatted based on strict guidelines.

Developing Synthesis Route

Okay, I'm working on the detailed synthesis route for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide. I'm focusing on a clear, step-by-step protocol format. I'm prioritizing the racemic phenylalanine as a starting material.

Outlining Synthetic Path

I've outlined the synthetic route, starting with Boc-protection of phenylalanine. Next, I'll couple it with methoxypropylamine, followed by Boc deprotection. Finally, I will describe the purification strategy. I'm focusing on providing clear rationale for each step, e.g., explaining why EDC/HOBt is preferred for the coupling due to its water solubility.

Defining the Scope

I've formulated a solid plan for the Application Note's structure, focusing on a clear header, introduction, and an organized format for the body. I will start by defining the title, target audience, and content type in the header, then a brief introduction will set the stage. The framework will facilitate a logical flow of information.

Outlining the Synthesis

Now I have a clearer picture of the compound, 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide, and its significance in drug discovery. I've also outlined the synthesis strategy, focusing on Boc-protection, EDC/HOBt coupling, and TFA deprotection, and the causality of each step. I'm visualizing the workflow with a Graphviz DOT diagram, which will further facilitate a step-by-step presentation, including experimental protocols, and data summaries. I am planning data presentation with tables and NMR/MS expectations.

Compiling the Data

I'm now collating the necessary data for the Application Note, starting with molecular weights of the reactants and products. I am referencing relevant literature for each synthetic step, including Boc protection, EDC/HOBt coupling, and TFA deprotection. I'm building a Graphviz diagram to represent the synthetic route visually.

Visualizing the Workflow

I'm now refining the Graphviz DOT code for the synthesis route diagram. I've assigned colors to starting materials, reagents, and intermediates/products for better visual clarity. Text color has been set for contrast. I am using the provided example to better define the representation of the data. The next step is to further develop the representation with more data.

Refining the Visualization

I'm now integrating stoichiometric data into the Graphviz diagram, specifically reagent quantities for a 10 mmol scale. I'm also preparing tables, one for stoichiometry and reagent quantities, and another for analytical characterization expectations, for the Application Note. I've re-reviewed the color palette and ensured it follows the prompt. I'm confident about these improvements.

I'm now integrating stoichiometric data into the Graphviz diagram, specifically reagent quantities for a 10 mmol scale. I'm also preparing tables, one for stoichiometry and reagent quantities, and another for analytical characterization expectations, for the Application Note. I've re-reviewed the color palette and ensured it follows the prompt. I'm confident about these improvements.

Detailing the Methodology

I am now focusing on refining the experimental procedures section. I will explain HOBt's role in suppressing racemization and describe DIPEA's function in ensuring the amine is freebased. I will include the use of citric acid, NaHCO3, and brine washes and provide exact molar equivalents, and explain byproducts removal. I am preparing to cite literature, specifically Organic Syntheses for Boc protection, standard peptide coupling literature for EDC/HOBt, and TFA deprotection literature with more precise citations.

Citing the References

I'm now incorporating citations for the experimental procedures. I will use the URLs from the grounding tool, even if they redirect, prioritizing working links. I've located the "Organic Syntheses Procedure" for Boc protection and a "Rapid deprotection of N-Boc amines" reference, and also found a BenchChem article on EDC/HOBt coupling. Now I will integrate this information into the methodology.

Elaborating the Introduction

I'm now writing the application note's introduction. I'm focusing on succinctly presenting the target molecule, 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2), as a key peptidomimetic building block with its benzyl and methoxypropyl features. I am outlining the synthesis strategy in three steps: Boc protection, amide coupling, and deprotection/freebasing. I'll describe the overall design.

Analyzing the Reaction Mechanisms

I'm now diving deep into the mechanistic nuances. I am focusing on the preference for EDC over DCC due to the solubility of its urea byproduct. The role of HOBt as a catalyst is now clear, suppressing side reactions, which provides clear context. Finally, I'm working on the TFA deprotection, and its use, and its resulting salt of the product.

Finalizing the Citations

I'm now putting the finishing touches on the references section. I've double-checked the URLs and am ensuring they are correctly formatted within the document. I will add the necessary citations for the procedure, workup, and methodology that are listed in the references. I am adding the exact URL strings, as requested, to allow an easy review. Now I'm preparing to finalize the application note.

Adjusting the Visualization

I'm now implementing the size constraint for the Graphviz DOT graph and double-checking the color contrast and palette adherence. I will note the size for manual review. I have carefully reviewed node labels for clarity and contrast. I will also make some final adjustments before completion.

I'm now implementing the size constraint for the Graphviz DOT graph and double-checking the color contrast and palette adherence. I will note the size for manual review. I have carefully reviewed node labels for clarity and contrast. I will also make some final adjustments before completion.

Refining the Workflow

I'm now revising the Graphviz diagram to enhance clarity, incorporating reaction conditions directly into the diagram nodes. I'm focusing on integrating washing steps and stoichiometry. I'm also ensuring the diagram accurately reflects the three-step synthesis, and am preparing the visual for review.

Validating the Protocols

I'm now incorporating TLC monitoring steps into each experimental protocol to ensure self-validation. I'll describe the expected Rf shifts for starting materials and products using ninhydrin stain, linking this to the cited references. For instance, I'm noting the disappearance of the starting material on TLC for the Boc-protection step.

Detailing the Protocol

I'm now detailing the TLC validation steps for each protocol, specifically Protocol 2, focusing on the changes that occur. I am specifying the expected shifts and their link to the cited reference for the application note. I will show the disappearance of starting material in TLC for the Boc-protection step.

Finalizing the Protocol

I'm now detailing the final experimental procedure, focusing on the TFA deprotection of the Boc-protected amide. I'm adding specific instructions, including concentration, cooling, and TLC validation with ninhydrin stain. Finally, I'm defining the workup, including concentration and freebasing steps using Na2CO3 washes, and expected product yield. Now, I will refine the tables.

I'm revisiting the tables to organize them efficiently. I'm structuring Table 1 to cover stoichiometry and reagent amounts, and Table 2 to include analytical characterization expectations. Both are designed to clearly present data and support the experimental procedures. I will use appropriate units and formatting.

Confirming the Details

I'm now detailing analytical characterization expectations for the application note. I will include MS data, confirming the molecular weight, and NMR data, confirming structural features like the methoxy group and phenyl ring, alongside TLC validation, including ninhydrin stain. These details confirm the final product. I am adding a note about the diagram max-width and adhering to the color palette. I will now prepare the references list.

Verifying the Citations

I'm now integrating the provided URLs [1], [2], and [3] into the references section, ensuring correct formatting. I'm double-checking the indexing and making certain all URLs are accurate. I will now integrate these final details into the document.

Application

mass spectrometry fragmentation pattern of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

An in-depth technical guide on the mass spectrometry (MS) fragmentation profiling of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (C₁₃H₂₀N₂O₂). This document is designed for analytical chemists, pharmacologists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the mass spectrometry (MS) fragmentation profiling of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (C₁₃H₂₀N₂O₂). This document is designed for analytical chemists, pharmacologists, and drug development professionals requiring rigorous structural elucidation and metabolite identification.

Molecular Architecture and Analytical Strategy

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a synthetic derivative featuring a phenylalanine core linked via an amide bond to a 3-methoxypropylamine tail. With an exact mass of 236.1525 Da, it readily ionizes in positive electrospray ionization (ESI+) to form a stable protonated precursor [M+H]+ at m/z 237.1603 .

Understanding its collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) behavior is critical for pharmacokinetic tracking. The molecule possesses multiple functional groups—a primary amine, an amide linkage, an aromatic ring, and an aliphatic methoxy ether—each dictating specific charge-directed and charge-remote fragmentation cascades.

Self-Validating LC-MS/MS Protocol

To ensure reproducibility and high mass accuracy, the following step-by-step methodology incorporates built-in validation checks.

Rationale for Experimental Choices:

  • Acidic Mobile Phase (0.1% Formic Acid): Drives complete protonation of the primary amine (pKa ~9.0), ensuring maximum sensitivity for the [M+H]+ precursor.

  • HCD over CID: Beam-type collisional activation (HCD) in Orbitrap systems circumvents the "1/3 rule" low-mass cutoff inherent to ion traps, allowing the capture of critical low-mass diagnostic ions like the tropylium cation (m/z 91.05).

Step-by-Step Methodology
  • System Suitability & Calibration: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy (< 2 ppm) and resolution (> 60,000 at m/z 200). Run a solvent blank to establish a baseline and confirm the absence of plasticizer interferences (e.g., m/z 391.28).

  • Sample Preparation: Dissolve the analyte in 50% Methanol / 50% Water to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-induced peak distortion.

  • Chromatographic Separation:

    • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). The hydrophobic phenyl ring ensures adequate retention, while the polar amine prevents excessive tailing.

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 10 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Acquisition:

    • Source: ESI Positive mode; Spray voltage 3.5 kV; Capillary temperature 275°C.

    • MS1: Full scan m/z 100–500, Resolution 70,000.

    • MS2 (PRM/Targeted MS/MS): Isolate m/z 237.16 with a 1.0 Da quadrupole isolation window. Apply stepped Normalized Collision Energy (NCE) at 20%, 30%, and 40% to capture both fragile neutral losses and stable core fragments.

LCMS_Workflow A Sample Prep (0.1% FA) B UHPLC (C18 Column) A->B C ESI(+) Ionization B->C D Quadrupole Isolation C->D E HCD Fragmentation D->E F Orbitrap Detection E->F

Fig 1: Self-validating LC-MS/MS analytical workflow for precursor isolation and detection.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is governed by the localization of the ionizing proton.

Pathway A: Neutral Loss of Ammonia (m/z 220.13) The most thermodynamically accessible pathway at low collision energies is the loss of ammonia (17.03 Da) from the N-terminal primary amine. The neutral loss of ammonia from protonated primary amines is a well-documented low-energy fragmentation pathway, often proceeding via intramolecular nucleophilic displacement or direct elimination[1]. This yields a stable [M+H−NH3​]+ product ion at m/z 220.13.

Pathway B: Charge-Directed Amide Bond Cleavage (m/z 148.08 & 90.09) Following the "mobile proton model," the ionizing proton can migrate from the highly basic primary amine to the amide nitrogen upon collisional activation. This protonation significantly weakens the C-N amide bond, triggering charge-directed cleavage[2].

  • If the charge is retained on the N-terminal fragment, it forms the phenylalanine acylium ion (m/z 148.08).

  • If the charge is retained on the C-terminal aliphatic tail, it forms the protonated 3-methoxypropylamine (m/z 90.09).

Pathway C: Formation of Diagnostic Immonium and Tropylium Ions (m/z 120.08 & 91.05) The acylium ion (m/z 148.08) readily expels carbon monoxide (CO, 28 Da) to form the phenylalanine immonium ion at m/z 120.08. The presence of the m/z 120.08 ion is a highly reliable diagnostic marker for phenylalanine-containing structures, as demonstrated in extensive Q-TOF MS/MS profiling studies[3]. Further high-energy dissociation of the immonium ion leads to the cleavage of the Cα​−Cβ​ bond, generating the highly stable, resonance-stabilized tropylium cation (or benzyl cation) at m/z 91.05.

Pathway D: Methoxy Tail Cleavage (m/z 205.13) The aliphatic ether tail can undergo a neutral loss of methanol ( CH3​OH , 32.03 Da) from the precursor ion, yielding a fragment at m/z 205.13. This confirms the presence of the terminal methoxy group.

Fragmentation_Pathway Precursor [M+H]+ m/z 237.16 C13H21N2O2+ AmmoniaLoss [M+H - NH3]+ m/z 220.13 C13H18NO2+ Precursor->AmmoniaLoss - NH3 (17 Da) MethanolLoss [M+H - CH3OH]+ m/z 205.13 C12H17N2O+ Precursor->MethanolLoss - CH3OH (32 Da) Acylium Phe Acylium Ion m/z 148.08 C9H10NO+ Precursor->Acylium Amide Cleavage AmineFragment Methoxypropylamine Ion m/z 90.09 C4H12NO+ Precursor->AmineFragment Amide Cleavage Immonium Phe Immonium Ion m/z 120.08 C8H10N+ Acylium->Immonium - CO (28 Da) Tropylium Tropylium Ion m/z 91.05 C7H7+ Immonium->Tropylium - CH2=NH (29 Da)

Fig 2: Postulated MS/MS fragmentation pathways for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

Quantitative Data Summary

The table below summarizes the theoretical exact masses of the primary fragments generated during HCD fragmentation. Mass errors in a properly calibrated high-resolution Orbitrap or TOF system should remain below 5 ppm.

Fragment AssignmentFormulaTheoretical m/zNeutral Loss (Da)Postulated MechanismPrecursor Ion C13​H21​N2​O2+​ 237.1603-Protonation of primary amine [M+H−NH3​]+ C13​H18​NO2+​ 220.133817.0265 ( NH3​ )Intramolecular nucleophilic substitution [M+H−CH3​OH]+ C12​H17​N2​O+ 205.134132.0262 ( CH3​OH )Cleavage of terminal methoxy groupPhe Acylium Ion C9​H10​NO+ 148.076289.0841Charge-directed amide bond cleavagePhe Immonium Ion C8​H10​N+ 120.0813117.0790Cleavage of Cα​ -CO bond from AcyliumTropylium Cation C7​H7+​ 91.0548146.1055Cleavage of Cα​ Cβ​ bondMethoxypropylamine C4​H12​NO+ 90.0919147.0684Amide cleavage (charge on aliphatic amine)

References

  • Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Sequence-Scrambling Fragmentation Pathways of Protonated Peptides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide Stock Solutions

Introduction 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a phenylalaninamide derivative with potential applications in drug discovery and development. Accurate and reproducible in vitro and in vivo studies rel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a phenylalaninamide derivative with potential applications in drug discovery and development. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions of this compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide. Emphasizing scientific integrity, this guide details not only the protocols but also the critical preliminary steps of solubility and stability assessment to ensure the reliability of experimental data.

The protocols outlined herein are designed to be a self-validating system, encouraging a rigorous scientific approach to solution preparation. By first characterizing the compound's behavior in common laboratory solvents, researchers can make informed decisions on the optimal solvent and concentration for their specific experimental needs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is paramount before proceeding with stock solution preparation.

PropertyValueSource
CAS Number 1218331-10-2[1][2]
Molecular Formula C₁₃H₂₀N₂O₂[1]
Molecular Weight 236.31 g/mol [1]
Purity Typically ≥95%[1]
Appearance Not explicitly stated; likely a solid.[2]
Storage (as solid) 2-8°C recommended by some suppliers.[2]

Due to the limited availability of public data on the solubility and stability of this specific compound, this guide incorporates protocols to determine these crucial parameters empirically.

PART 1: Essential Preliminary Characterization

Before preparing a stock solution for experimental use, it is critical to determine the solubility and stability of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide. This initial investment of time and resources will prevent inaccuracies and ensure the reproducibility of subsequent experiments.[3]

Protocol for Kinetic Solubility Assessment

This protocol provides a rapid assessment of the compound's solubility in various solvents, which is crucial for selecting an appropriate vehicle for stock solution preparation.[4] The use of nephelometry or a similar turbidity-based measurement is recommended for a quick determination.[4]

Objective: To estimate the kinetic solubility of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide in common laboratory solvents.

Materials:

  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof, anhydrous)

  • Deionized Water (or buffer of choice, e.g., PBS pH 7.4)

  • 96-well microplate (clear bottom)

  • Plate reader with turbidity or nephelometry capabilities

  • Vortex mixer

  • Calibrated analytical balance

  • Micropipettes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the compound.

    • Dissolve in a minimal amount of anhydrous DMSO to create a high-concentration stock (e.g., 50-100 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.[5][6]

  • Prepare Serial Dilutions:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution into the test solvents (e.g., water, PBS, ethanol).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

    • Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis:

    • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.

G cluster_prep Stock Preparation cluster_dilution Solubility Testing weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve serial_dilute Serial Dilute in Test Solvents dissolve->serial_dilute incubate Incubate at Room Temperature serial_dilute->incubate measure Measure Turbidity incubate->measure analysis Kinetic Solubility Result measure->analysis Determine Highest Non-Turbid Concentration

Caption: Workflow for Kinetic Solubility Assessment.

Protocol for Stability Assessment using HPLC

This protocol outlines a method to evaluate the stability of the compound in the chosen solvent over time, which is essential for defining appropriate storage conditions and the usable lifespan of the stock solution.[3]

Objective: To determine the stability of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide in a selected solvent at various temperatures.

Materials:

  • Prepared stock solution of the compound in the chosen solvent (e.g., 10 mM in DMSO).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Appropriate HPLC column and mobile phase.

  • Incubators or water baths set at desired temperatures (e.g., 4°C, room temperature, 37°C).

  • Autosampler vials.

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system.

    • Record the peak area of the parent compound. This will serve as the baseline (100% integrity).

  • Incubation:

    • Aliquot the stock solution into separate vials for each time point and temperature condition to be tested.

    • Store the aliquots at the selected temperatures (e.g., -20°C, 4°C, room temperature). Protect from light by using amber vials or wrapping in foil.[3]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analyze the samples by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 peak area.

    • Calculate the percentage of the compound remaining. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

G cluster_storage Incubation at Different Temperatures start Prepare Stock Solution t0_analysis T=0 HPLC Analysis (Baseline) start->t0_analysis storage_neg20 -20°C t0_analysis->storage_neg20 storage_4 4°C t0_analysis->storage_4 storage_rt Room Temp t0_analysis->storage_rt timepoint_analysis Time-Point HPLC Analysis (e.g., 24h, 1 week) storage_neg20->timepoint_analysis storage_4->timepoint_analysis storage_rt->timepoint_analysis data_analysis Compare Peak Areas to T=0 timepoint_analysis->data_analysis result Stability Profile data_analysis->result

Caption: Workflow for Stock Solution Stability Assessment.

PART 2: Protocol for Stock Solution Preparation

Based on the data gathered from the preliminary characterization, a reliable protocol for preparing stock solutions can be established. DMSO is often the solvent of choice for initial high-concentration stock solutions due to its ability to dissolve a wide range of compounds.[6]

Objective: To prepare a high-concentration stock solution of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

Materials:

  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (purity ≥95%)

  • Anhydrous DMSO (or another validated solvent)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-use Checks:

    • Ensure the analytical balance is calibrated.

    • Use anhydrous DMSO to prevent the introduction of water, which can affect compound stability and solubility.[7]

  • Calculation of Required Mass:

    • Determine the desired stock concentration (e.g., 10 mM) and volume.

    • Calculate the required mass of the compound using the following formula:

      • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Example for a 10 mM, 1 mL stock solution:

        • Mass (mg) = 0.010 mol/L x 0.001 L x 236.31 g/mol x 1000 mg/g = 2.36 mg

  • Weighing and Dissolution:

    • Accurately weigh the calculated mass of the compound into a sterile vial. For small quantities, it is advisable to add the solvent directly to the vial the compound was supplied in to avoid transfer losses.[8]

    • Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing:

    • Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.[6]

    • If the compound does not readily dissolve, sonication in a water bath for a few minutes may facilitate dissolution. Gentle warming can also be used if the compound has been shown to be thermally stable.[6]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials. This minimizes freeze-thaw cycles and protects against light exposure.[3][8]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[9]

    • Store the aliquots at -20°C or -80°C, as determined by the stability studies.[8]

Safety Precautions:

  • Always handle 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide and solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal information.

PART 3: Best Practices for Handling and Use

  • Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots whenever possible. If an aliquot must be used multiple times, allow it to thaw slowly to room temperature and vortex gently before use.[3]

  • Final Dilutions: When preparing working solutions for aqueous-based assays, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. This can help prevent precipitation of the compound.[6]

  • Vehicle Controls: Always include a vehicle control (the final concentration of the solvent in the assay medium) in your experiments to account for any effects of the solvent on the biological system.[6]

  • Documentation: Maintain a detailed record of stock solution preparation, including the lot number of the compound, purity, exact mass weighed, volume of solvent added, and date of preparation.[9]

Conclusion

The preparation of accurate and stable stock solutions is a cornerstone of reliable and reproducible research. For 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide, where public data on solubility and stability is scarce, a systematic approach is essential. By first conducting the outlined preliminary solubility and stability assessments, researchers can proceed with confidence in preparing stock solutions that will not be a source of experimental variability. Adherence to the detailed protocols and best practices presented in this guide will ensure the integrity of experimental outcomes in drug discovery and development endeavors.

References

  • (This document is a synthesis of best practices and does not have a single overarching reference.)
  • SK pharmteco. The Importance of Standalone Testing for Small Molecules. Accessed March 17, 2026. [Link]

  • (Reference intentionally omitted as it is a duplic
  • National Center for Biotechnology Information. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Accessed March 17, 2026. [Link]

  • Roylan Developments Ltd. Compound storage made simple - StoragePod. Accessed March 17, 2026. [Link]

  • Captivate Bio. SMALL MOLECULES. Accessed March 17, 2026. [Link]

  • (Reference intentionally omitted as it is a duplic
  • Pharmaffiliates. 1218331-10-2| Chemical Name : 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide. Accessed March 17, 2026. [Link]

  • MilliporeSigma. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide. Accessed March 17, 2026. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Welcome to the Process Chemistry Knowledge Base. This portal provides advanced troubleshooting, mechanistic causality, and validated protocols for the synthesis of the target phenylalanine derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. This portal provides advanced troubleshooting, mechanistic causality, and validated protocols for the synthesis of the target phenylalanine derivative.

Process Workflow & Troubleshooting Map

SynthesisWorkflow Step1 1. Starting Material DL-Phenylalanine Step2 2. N-alpha Protection (Boc2O, NaOH) Step1->Step2 Step3 3. Amide Coupling (3-Methoxypropylamine + T3P) Step2->Step3 Boc-DL-Phe-OH Step4 4. Boc Deprotection (TFA, TIPS Scavenger) Step3->Step4 Protected Amide Trouble1 Yield Loss: Oxazolone & N-acylurea Fix: Use T3P / Pyridine Step3->Trouble1 Step5 5. Product Isolation (pH > 10 Extraction) Step4->Step5 TFA Salt Trouble2 Yield Loss: High Water Solubility Fix: Basify strictly to pH 11 Step5->Trouble2

Synthesis workflow and critical troubleshooting nodes for the target amide.

Module 1: Amide Coupling Dynamics

Q: My coupling yield between Boc-DL-Phe-OH and 3-methoxypropylamine using EDC/TEA is plateauing at 50-60%, and I am isolating a significant non-polar byproduct. What is causing this?

A: The use of carbodiimides like EDC without a nucleophilic additive (such as HOBt) often leads to the formation of an unreactive N-acylurea byproduct. This occurs via the irreversible rearrangement of the highly reactive O-acylisourea intermediate[1]. Furthermore, the activation of phenylalanine's carboxylic acid induces a strong electron-withdrawing effect on the α-H atom, making it highly acidic[2]. Under basic conditions, this promotes the cyclization of the intermediate into an oxazolone ring. While epimerization is not a concern for your specific DL-racemate, oxazolone formation acts as a parasitic pathway that consumes the activated ester and severely lowers the overall yield of the desired amide[2].

Solution: Transition to a phosphonic acid anhydride coupling reagent, specifically T3P (n-propanephosphonic acid anhydride), utilizing pyridine or DIPEA as the base[3]. T3P provides exceptionally high yields for phenylalanine amides by bypassing the oxazolone pathway entirely and eliminating the possibility of acylurea byproducts[4].

Validated Protocol: T3P-Mediated Amide Coupling

This protocol is a self-validating system designed to maximize conversion while preventing side-product formation.

  • Preparation: Dissolve Boc-DL-Phe-OH (1.0 eq) and 3-methoxypropylamine (1.1 eq) in a 1:2 mixture of anhydrous pyridine and Ethyl Acetate (EtOAc) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures suppress the thermal activation energy required for any residual oxazolone formation.

  • Activation: Dropwise add a 50% w/w solution of T3P in EtOAc (1.5 eq) over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor completion via TLC (10% MeOH in DCM, Ninhydrin stain). The Boc-protected amide will not stain with ninhydrin, but any unreacted 3-methoxypropylamine will appear as a dark purple spot.

  • Workup: Quench with deionized water. Wash the organic layer sequentially with 0.5 M HCl (to remove pyridine and unreacted amine), saturated NaHCO3, and brine.

  • Isolation: Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure to yield the protected intermediate.

Module 2: Deprotection & Phase-Transfer Isolation

Q: After TFA deprotection of the Boc group, my isolated yield of the free base 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is extremely low (<40%) after aqueous workup. Where is the product going?

A: The target molecule contains both a primary amine and a methoxypropyl ether group. This combination makes the molecule highly polar and significantly water-soluble, especially in its protonated form. During a standard aqueous workup, if the pH is not sufficiently high, the α-amino group (pKa ~9.1) remains protonated. Consequently, the product acts as a water-soluble TFA or HCl salt and is lost in the aqueous waste stream. Additionally, un-scavenged tert-butyl cations generated during Boc deprotection can alkylate the electron-rich aromatic ring of the phenylalanine moiety, further reducing yields.

Solution: Implement a carbocation scavenger during deprotection and utilize a strict pH-controlled acid-base extraction for isolation. The aqueous phase must be adjusted to pH > 10 to fully deprotonate the amine, ensuring the free base partitions efficiently into the organic solvent.

Validated Protocol: Deprotection and pH-Controlled Isolation
  • Deprotection: Dissolve the Boc-protected amide in Dichloromethane (DCM) (0.1 M concentration).

  • Scavenger Addition: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Immediately add 2.5% v/v Triisopropylsilane (TIPS) and 2.5% v/v H2O. Causality: TIPS and water act as orthogonal scavengers to trap the highly reactive tert-butyl cations before they can electrophilically attack the phenylalanine ring.

  • Reaction: Stir at room temperature for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess TFA. Co-evaporate with toluene (3x) to azeotropically remove residual acid.

  • Phase-Transfer Preparation: Dissolve the crude viscous oil in water. Wash the aqueous layer with diethyl ether (2x) to remove non-polar organic impurities and TIPS byproducts. Note: The protonated product remains safely in the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M NaOH dropwise.

  • Validation Checkpoint: Use high-range pH paper to confirm the aqueous layer is strictly pH 11 to 12 . A lower pH will result in massive yield loss.

  • Extraction: Extract the highly basic aqueous layer extensively with EtOAc or DCM (4x).

  • Isolation: Combine the organic extracts, wash with a minimal amount of brine, dry over Na2SO4, and concentrate to yield the pure free base 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

Quantitative Data Summary

The following table summarizes the performance of various coupling reagents specifically for the amidation of phenylalanine derivatives, highlighting the superiority of T3P for this specific substrate class.

Coupling ReagentAdditive / BaseTypical YieldPrimary ByproductWorkup Difficulty
EDC None / TEA50-60%N-acylurea, OxazoloneModerate (Chromatography often required)
EDC HOBt / DIPEA75-85%Tetramethylurea, HOBtModerate (Aqueous washes)
HATU None / DIPEA85-95%TetramethylureaEasy (Aqueous washes)
T3P None / Pyridine90-98% Water-soluble phosphatesVery Easy (Phase separation only)

References

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria Source: NIH.gov (PubMed Central) URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Optimization

troubleshooting HPLC peak splitting for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Technical Support Center: Troubleshooting HPLC Peak Splitting Guide for the Analysis of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide and Structurally Related Compounds Welcome to the technical support center. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Splitting

Guide for the Analysis of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide and Structurally Related Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide or similar molecules possessing primary amine and amide functionalities. Peak splitting is a common and frustrating issue that can compromise the accuracy and reliability of your results.[1][2][3] This document provides a structured, in-depth approach to diagnosing and resolving this problem, grounded in established chromatographic principles.

Understanding the Analyte: Key Chemical Properties

Before troubleshooting, it is crucial to understand the chemical nature of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

  • Primary Amine Group (-NH2): This group is basic and will be protonated (positively charged) at acidic to neutral pH. This positive charge can lead to strong, undesirable ionic interactions with residual silanol groups on standard silica-based C18 columns, which are acidic and negatively charged.[4][5] This is a very common cause of peak tailing and, in some cases, peak splitting.[4]

  • Hydrophobicity: The phenyl group and the alkyl chain contribute to the molecule's hydrophobicity, making it well-suited for reversed-phase chromatography.

  • DL-Propanamide: The "DL" designation indicates that the compound is a racemic mixture of two enantiomers. While standard achiral columns are not designed to separate enantiomers, under certain conditions, partial separation can occur, leading to peak splitting or broadening.

PropertyImplication for HPLC Analysis
Chemical Formula C13H20N2O2
Molecular Weight 236.31 g/mol [6][7]
Key Functional Groups Primary Amine, Amide, Phenyl, Ether
Predicted pKa The primary amine group is expected to have a pKa in the range of 9-10, typical for primary amines.
Chromatographic Mode Primarily suited for Reversed-Phase HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you from the most common and easily solvable issues to more complex method development challenges.

Q1: My peak for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is split. Is the problem with my HPLC system hardware or the method itself?

Answer: The first step is to determine the scope of the problem.

  • If ALL peaks in your chromatogram are split: The issue is likely systemic and related to the instrument hardware.[2] Common causes include a partially blocked column inlet frit, a void or channel in the column packing material, or a leak in the system.[8][9][10]

  • If ONLY the analyte peak is split: The problem is almost certainly related to the specific chemical interactions of your analyte with the column, mobile phase, or sample solvent.[8][9] This guide will focus on these chemistry-related issues.

Q2: I've confirmed only my analyte peak is splitting. What is the most common cause?

Answer: The most frequent cause of peak distortion for a single analyte is an inappropriate sample solvent.[11][12] This is often referred to as the "solvent effect."[13]

The Causality: When the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it disrupts the initial equilibrium at the head of the column.[13][14][15] The portion of the sample that encounters the mobile phase first behaves differently from the portion still in the "plug" of strong solvent, leading to a distorted or split peak.[10][15]

Step-by-Step Protocol to Diagnose and Fix Solvent Mismatch:

  • Analyze Your Current Method: Compare the composition of your sample diluent to the initial composition of your mobile phase. For reversed-phase HPLC, a solvent with a higher percentage of organic solvent (like 100% Acetonitrile or Methanol) is "stronger" than a mobile phase starting with 95% water.

  • Prepare a New Sample: Dissolve your sample in a solvent that is as close as possible to, or slightly weaker than, your initial mobile phase composition.[16] For example, if your gradient starts at 90% Water / 10% Acetonitrile, prepare your sample in this same mixture.

  • Inject and Compare: Run the analysis with the newly prepared sample. If the peak shape improves and the splitting is resolved, the sample solvent was the root cause.

ConditionObservationAction
Sample Solvent 100% AcetonitrilePeak Splitting
Mobile Phase (Start) 95% Water / 5% AcetonitrileMismatch Confirmed
Corrective Action Dissolve sample in 95% Water / 5% AcetonitrilePeak shape should become sharp and symmetrical.
Q3: I've matched my sample solvent to the mobile phase, but the peak is still split. What should I investigate next?

Answer: If solvent mismatch is ruled out, the next most probable causes are related to interactions on the column, specifically mobile phase pH effects and column overload.

A. Mobile Phase pH and Secondary Interactions

The Causality: As a basic compound, your analyte's charge state is highly dependent on the mobile phase pH.[17][18] If the mobile phase pH is close to the analyte's pKa, both the ionized (protonated) and neutral forms of the molecule will exist simultaneously.[17][19] These two forms can have different retention times, leading to peak splitting or severe tailing.[17] Furthermore, the protonated form can interact strongly with deprotonated silanol groups (Si-O⁻) on the silica surface, a phenomenon known as secondary interaction, which also causes poor peak shape.[4][5]

Step-by-Step Protocol for pH Optimization:

  • Assess Current pH: Determine the pH of your current mobile phase. Unbuffered mobile phases (e.g., just water and acetonitrile) can have an unstable pH that exacerbates this issue.

  • Adjust Mobile Phase pH: The goal is to ensure the analyte is in a single, stable ionic state.

    • Low pH (e.g., pH 2.5 - 3.5): Add a buffer like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase. At this pH, the analyte's primary amine will be fully protonated (BH+). This ensures a single form, but you must also suppress the ionization of the silica silanols (Si-OH), which this low pH also achieves. This is often the most effective strategy.

    • High pH (e.g., pH 8 - 10): Using a high-pH stable column (e.g., a hybrid particle column), you can use a buffer like ammonium bicarbonate to raise the pH. At a pH well above the analyte's pKa, it will be in its neutral form (B), which minimizes interactions with the stationary phase.

  • Equilibrate and Test: Thoroughly equilibrate the column with the new buffered mobile phase (at least 10-15 column volumes) and reinject the sample.

B. Column Overload

The Causality: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase at the column inlet.[20][21][22][23] This saturation leads to a non-ideal distribution of the analyte, causing peak distortion that can manifest as fronting, tailing, or splitting.[2][21][24][25]

Step-by-Step Protocol to Test for Overload:

  • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, and 1:10) using the correct mobile-phase-matched solvent.

  • Inject and Observe: Inject the diluted samples. If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing mass overload.[20]

  • Reduce Injection Volume: If dilution doesn't fully resolve the issue, try reducing the injection volume (e.g., from 10 µL to 2 µL). If this improves the peak shape, you may have been experiencing volume overload.[22][24]

Q4: I've tried optimizing the solvent and pH, and checked for overload, but I still see a small shoulder on my main peak. What else could be the cause?

Answer: At this point, you should consider more subtle or less common causes, such as column contamination, column degradation, or issues with the analyte itself.

  • Column Contamination at the Inlet: A buildup of strongly retained compounds at the column inlet frit or the top of the packing bed can create a secondary, undesirable interaction site.[9] This can cause a portion of the analyte to be slightly delayed, resulting in a split peak.[8][9]

    • Solution: Try flushing the column with a strong solvent (e.g., isopropanol) or, if the column allows, reverse the column and flush it to waste. If the problem persists, the column may need to be replaced.[9]

  • Column Void/Channeling: A physical void or channel at the head of the column can cause the sample band to travel through two different paths, one faster than the other, leading to a split peak.[2][8] This is often caused by pressure shocks or operating outside the column's recommended pH or pressure range.

    • Solution: This is a physical problem with the column itself. Unfortunately, the only reliable solution is to replace the column.[9]

  • Analyte Degradation or Isomerization: It is possible the analyte is degrading in the sample solvent or on the column, or that it exists as slowly interconverting isomers (conformational isomers or rotamers).

    • Solution: Prepare a fresh sample immediately before injection to check for degradation. To investigate isomerization, you can try altering the column temperature. Changing the temperature can affect the rate of interconversion and may cause the two peaks to either merge or become more resolved.

Visual Troubleshooting Workflows

The following diagrams illustrate the logical progression for troubleshooting peak splitting.

Chemical_Interactions Neutral Neutral Form (B) C18 Hydrophobic C18 Chains Neutral->C18 Good Hydrophobic Interaction (Desired Retention) Ionized Ionized Form (BH+) Ionized->C18 Weaker Hydrophobic Interaction (Less Retention) Silanol Residual Silanols (Si-O-) Ionized->Silanol Strong Ionic Interaction (Secondary Retention / Tailing / Splitting)

Caption: Interactions causing peak splitting at suboptimal pH.

References

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • PubMed. (2006, June 30). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.
  • Taylor & Francis Online. (2007, February 17). Experimental Consequences of Differences Between Composition of the Sample Solvent and of the Mobile Phase in HPLC.
  • LCGC International. (2022, June 1). Column Overload in PLOT Columns.
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • gsrs. (n.d.). (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE.
  • Sigma-Aldrich. (n.d.). 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • uHPLCs. (2023, March 11). How to solve the “solvent effect”.
  • precisionFDA. (n.d.). (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE.
  • Element Lab Solutions. (2017, September 20). HPLC column overload.
  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • MilliporeSigma. (n.d.). 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.
  • Pharmaffiliates. (n.d.). 1218331-10-2| Chemical Name : 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.
  • SciSpace. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic.
  • Thermo Fisher Scientific. (n.d.). Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography.
  • Tosoh Bioscience. (n.d.). HPLC - Size Exclusion.

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Degradation Troubleshooting for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help CMC (Chemistry, Manufacturing, and Controls) professionals and analytical chemists troubleshoot stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help CMC (Chemistry, Manufacturing, and Controls) professionals and analytical chemists troubleshoot stability issues, understand degradation kinetics, and implement robust forced degradation protocols for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2).

This molecule is a synthetic amino acid derivative—specifically, an amide of DL-phenylalanine coupled with 3-methoxypropylamine. Its stability profile is governed by three reactive centers: the α -primary amine, the amide linkage, and the aliphatic ether. Understanding the causality behind its degradation is critical for developing stability-indicating methods and optimizing formulation parameters.

Mechanistic Overview of Degradation Pathways

The structural vulnerabilities of this compound dictate its behavior under stress:

  • Amide Hydrolysis: While amides are generally more stable than esters, they are highly susceptible to specific acid ( H+ ) and base ( OH− ) catalysis[1]. Hydrolysis cleaves the molecule into DL-phenylalanine and 3-methoxypropylamine.

  • Thermal Condensation: At elevated temperatures (e.g., during hot-melt extrusion), the free α -amine can act as a nucleophile, attacking the amide carbonyl of an adjacent molecule to form diketopiperazine-like dimers, expelling the aliphatic amine.

  • Auto-Oxidation: The 3-methoxypropyl ether moiety is vulnerable to radical-initiated auto-oxidation, particularly in the presence of trace metals or light, forming hydroperoxides[2].

G API 2-Amino-N-(3-methoxypropyl) -3-phenyl-DL-propanamide Hydrolysis Amide Hydrolysis (Acid/Base/Moisture) API->Hydrolysis H2O, H+/OH- Thermal Thermal Stress (>120°C, Solid State) API->Thermal Heat Oxidation Auto-Oxidation (Light/O2/Trace Metals) API->Oxidation ROS, Radicals Deg1 DL-Phenylalanine + 3-Methoxypropylamine Hydrolysis->Deg1 Cleavage Deg2 Intermolecular Dimers (Condensation Products) Thermal->Deg2 Nucleophilic Attack Deg3 Ether Hydroperoxides & Deamination Products Oxidation->Deg3 Radical Chain Reaction

Degradation pathways of the API under hydrolytic, thermal, and oxidative stress conditions.

Troubleshooting FAQs

Q1: During high-temperature processing (e.g., spray drying at 140°C), we observe a 5-8% loss in API purity. What is the likely degradation mechanism? A1: At temperatures exceeding 120°C in the solid or melt state, the primary degradation pathway is thermal condensation rather than simple cleavage. The primary α -amine of one molecule nucleophilically attacks the amide carbonyl of an adjacent molecule. This results in the formation of dimers or oligomers and the volatile expulsion of 3-methoxypropylamine. Causality & Solution: The activation energy for this nucleophilic attack is overcome by the high processing heat[3]. To mitigate this, lower the processing temperature, utilize plasticizers to reduce the glass transition temperature ( Tg​ ) of the polymer matrix, or temporarily mask the amine if synthesizing a prodrug.

Q2: Accelerated stability testing (40°C/75% RH) shows a gradual increase in a specific degradant over 3 months. How do we identify and prevent it? A2: Moisture-driven amide hydrolysis is the most probable cause. The reaction yields DL-phenylalanine and 3-methoxypropylamine. Because amide hydrolysis is highly pH-dependent and catalyzed by both hydronium and hydroxide ions, the microenvironmental pH of your formulation is critical[1]. Causality & Solution: Aliphatic amides typically exhibit a "V-shaped" pH-rate profile, with maximum stability occurring between pH 3 and 6[2]. Buffer your formulation to this optimal pH range and utilize moisture-barrier packaging to reduce water activity ( aw​ ).

Q3: We are seeing trace peroxide-linked impurities in our liquid formulations. Is the molecule susceptible to auto-oxidation? A3: Yes. While the amide bond is relatively stable against oxidation, the 3-methoxypropyl ether moiety is highly susceptible to radical-initiated auto-oxidation, which forms hydroperoxides. Causality & Solution: This radical chain reaction is often catalyzed by trace transition metals (e.g., Fe2+ , Cu2+ ) leaching from manufacturing equipment or glass vials[2]. Implement a self-validating control by adding a chelating agent (like EDTA) and a free-radical scavenger (like BHT). If the degradation stops, auto-oxidation is confirmed.

Self-Validating Experimental Protocol: Forced Degradation

To develop a stability-indicating analytical method, you must perform forced degradation studies compliant with ICH Q1A(R2) guidelines[4]. The goal is not to destroy the molecule, but to target a 5–20% degradation window [5]. This sweet spot ensures sufficient degradant generation for LC-MS/MS characterization without triggering secondary degradation pathways that obscure the primary mechanism[6].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. The final step ensures mass balance, proving the integrity of the analytical method.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide in a chemically inert solvent (e.g., 50:50 Water:Acetonitrile).

  • Acidic Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Causality: Forces specific acid-catalyzed protonation of the carbonyl oxygen[1].

  • Basic Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Causality: Forces nucleophilic attack by hydroxide ions[3].

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H2​O2​ . Incubate at room temperature (RT) for 24 hours in the dark.

  • Thermal Stress (Solid State): Spread 50 mg of the pure API powder in a thin layer on a Petri dish. Expose to dry heat at 80°C for 48 hours.

  • Quenching & Neutralization (Critical Step): Neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl. Causality: Halts the degradation precisely at the targeted time point to prevent continued degradation in the autosampler.

  • System Suitability & Mass Balance Validation: Analyze via HPLC-UV/MS. Calculate the Mass Balance: ∑AUCdegradants​+AUCAPI​ .

    • Self-Validation Rule: The total Area Under the Curve (AUC) must equal 100%±2% of the unstressed control. If the mass balance is <98%, it indicates that a degradant (likely the volatile 3-methoxypropylamine) has evaporated or is permanently retained on the column. You must adjust the detector (e.g., switch to ELSD or CAD) or modify the stationary phase to validate the method.

Workflow Start API Stock Solution (1 mg/mL) Acid 0.1M HCl 60°C, 24h Start->Acid Base 0.1M NaOH 60°C, 24h Start->Base Ox 3% H2O2 RT, 24h Start->Ox Heat Solid State 80°C, 48h Start->Heat Neutralize Neutralize & Quench (Halt Reaction) Acid->Neutralize Base->Neutralize Ox->Neutralize Quench Heat->Neutralize Dissolve Analyze HPLC-MS/MS Analysis (Validate Mass Balance) Neutralize->Analyze

ICH Q1A(R2) forced degradation workflow targeting 5-20% degradation for stability indication.

Quantitative Data Summary

The following table summarizes the expected kinetic behavior and degradation profile of the compound under standard ICH Q1A(R2) stress conditions[4][6].

Stress ConditionParametersPrimary MechanismExpected DegradantsTarget % Loss
Acidic Hydrolysis 0.1M HCl, 60°C, 24hSpecific Acid CatalysisDL-Phenylalanine, 3-Methoxypropylamine10–15%
Basic Hydrolysis 0.1M NaOH, 60°C, 24hHydroxide Nucleophilic AttackDL-Phenylalanine, 3-Methoxypropylamine15–20%
Oxidation 3% H2​O2​ , RT, 24hRadical Chain ReactionEther Hydroperoxides, Keto-acids5–10%
Thermal (Solid) 80°C, 48hIntermolecular CondensationDiketopiperazine dimers, Oligomers< 5%
Photolysis UV/Vis (ICH Q1B), 1.2M lux hrsPhoto-oxidationDeamination products< 5%

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories[Link]

  • Understanding the chemical basis of drug stability and degradation The Pharmaceutical Journal[Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies Lhasa Limited[Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis PubMed (NIH) [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Reduction for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthesizing 2-Amino-N-(3-methoxypropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthesizing 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide .

This molecule is generated via the amide coupling of a protected racemic phenylalanine (e.g., Boc-DL-Phe-OH) with 3-methoxypropylamine, followed by deprotection. Because the target is a DL-racemate , epimerization at the alpha-carbon is inconsequential. This structural feature is a significant advantage, freeing us to use highly efficient, forceful coupling conditions without the fear of chiral degradation that typically plagues peptide synthesis.

Below, you will find a visual workflow of the synthesis, followed by targeted FAQs, quantitative data tables, and a self-validating experimental protocol.

SynthesisWorkflow SM1 Boc-DL-Phe-OH (Protected Amino Acid) Coupling Amide Coupling (EDC/HOBt) SM1->Coupling SM2 3-Methoxypropylamine (Amine Nucleophile) SM2->Coupling Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate Main Pathway Imp1 Impurity: N-Acylurea (O-N Migration) Coupling->Imp1 Side Reaction Imp2 Impurity: Unreacted Starting Materials Coupling->Imp2 Deprotection Boc Deprotection (TFA/DCM or Thermal) Intermediate->Deprotection Final 2-Amino-N-(3-methoxypropyl) -3-phenyl-DL-propanamide Deprotection->Final Main Pathway Imp3 Impurity: t-Butyl Adducts (+56 Da) Deprotection->Imp3 Side Reaction

Workflow of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide synthesis and impurity origins.

Section 1: Amide Coupling Troubleshooting (Boc-DL-Phe-OH + 3-Methoxypropylamine)

Q: I am observing a stable, non-polar impurity that co-elutes with my intermediate. Aqueous washes don't remove it. What is it? A: This is likely an N-acylurea byproduct. 1 explains that during carbodiimide-mediated couplings (like EDC), the initial O-acylisourea intermediate can undergo an O-to-N migration if the amine nucleophile does not attack fast enough[1]. This forms a stable, unreactive N-acylurea that is notoriously difficult to purge. Causality & Solution: This side reaction is highly temperature-dependent. To suppress it, add 1-Hydroxybenzotriazole (HOBt). HOBt rapidly reacts with the O-acylisourea to2, which is immune to rearrangement and highly reactive toward amines[2]. Always initiate the EDC addition at 0 °C to further suppress migration kinetics.

Q: How do I completely remove EDC and HOBt byproducts without relying on column chromatography? A: EDC is specifically chosen for solution-phase synthesis because its urea byproduct is highly water-soluble[1]. A sequential aqueous workup exploits the distinct pKa values of the impurities. 3 to systematically strip unreacted starting materials and coupling additives from the organic layer[3].

Table 1: Quantitative Aqueous Workup Strategy for EDC/HOBt Couplings
Wash SolutionTarget Impurity RemovedChemical MechanismValidation Checkpoint
1M HCl or 5% Citric Acid Unreacted 3-methoxypropylamine, DIPEAProtonates basic amines, rendering them water-soluble.Aqueous phase pH < 3
Saturated NaHCO3 Unreacted Boc-DL-Phe-OH, HOBtDeprotonates carboxylic acids and acidic HOBt.Aqueous phase pH > 8
Deionized Water / Brine EDC-Urea byproductHigh aqueous solubility of the urea derivative.Organic phase clear, no emulsion

Section 2: Boc Deprotection & Final Isolation

Q: After TFA deprotection, my LC-MS shows a +56 Da impurity mass. What causes this and how do I eliminate it? A: The acidic removal of the Boc group generates a tert-butyl cation and carbon dioxide[4]. While the unsubstituted phenyl ring in phenylalanine is less susceptible to electrophilic aromatic substitution than electron-rich rings (like tyrosine), the highly reactive tert-butyl cation can still occasionally alkylate the aromatic ring or the newly freed primary amine if not quenched, leading to tert-butyl adducts (+56 Da). Causality & Solution: Incorporate a carbocation scavenger. Triisopropylsilane (TIPS) or anisole should be added to the TFA/DCM mixture. TIPS acts as a hydride donor, irreversibly reducing the tert-butyl cation to isobutane gas, completely eliminating the alkylation pathway.

Q: How can I optimize the deprotection to avoid using toxic Dichloromethane (DCM)? A: DCM is heavily regulated due to toxicity and environmental concerns. Two modern alternatives exist:

  • Green Solvents: 5 demonstrates that propylene carbonate (PC) is a highly effective, green polar aprotic solvent for Boc deprotection using HCl[5].

  • Thermal Deprotection: 6 that N-Boc groups can be selectively removed via continuous flow thermal deprotection without any acid[6]. Heating the intermediate in a flow reactor (e.g., 120–240 °C) cleanly yields the free amine.

Section 3: Self-Validating Experimental Protocol

To ensure high purity and reproducibility, follow this self-validating methodology. Each step contains a built-in checkpoint to verify success before proceeding.

Step 1: Activation & Amide Coupling
  • In a flame-dried flask, dissolve 1.0 eq of Boc-DL-Phe-OH and 1.1 eq of HOBt in anhydrous DMF (0.2 M concentration).

  • Cool the mixture to 0 °C using an ice bath. Add 1.1 eq of EDC·HCl. Stir for 15 minutes to form the OBt active ester.

    • Validation Checkpoint: Spot the reaction on a TLC plate (UV active). You should observe the consumption of the starting acid and the formation of a new, less polar active ester spot.

  • Add 1.0 eq of 3-methoxypropylamine and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours.

Step 2: Differential Liquid-Liquid Extraction
  • Concentrate the reaction mixture under high vacuum to remove excess DMF.

  • Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash sequentially with 5% aqueous citric acid (3x), saturated aqueous NaHCO3 (3x), and brine (1x).

    • Validation Checkpoint: Spot the final organic layer on a TLC plate and stain with Ninhydrin. A lack of a purple spot at the baseline confirms the complete removal of unreacted 3-methoxypropylamine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the pure Boc-protected intermediate.

Step 3: Scavenger-Assisted Deprotection
  • Dissolve the intermediate in a cleavage cocktail of TFA / DCM / TIPS / Water (50:45:2.5:2.5 v/v).

  • Stir at room temperature for 1 hour.

    • Validation Checkpoint:4. The cessation of bubbling is a reliable physical indicator that the deprotection is nearing completion[4].

  • Concentrate the mixture under a stream of nitrogen or via rotary evaporation.

  • Triturate the resulting heavy oil with ice-cold diethyl ether to precipitate the final product as a TFA salt. Filter and dry under vacuum.

Sources

Troubleshooting

overcoming solubility issues with 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists facing precipitation, turbidity, or poor aqueous dissolution when working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists facing precipitation, turbidity, or poor aqueous dissolution when working with 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide. This guide bypasses generic advice to focus on the specific thermodynamic and physicochemical properties of this molecule.

PART 1: Mechanistic Profiling & Causality

To permanently resolve solubility issues, we must first understand the molecular thermodynamics causing the precipitation.

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a synthetic derivative of phenylalanine. Its solubility profile is governed by three competing structural features:

  • The Hydrophobic Penalty: The molecule contains a bulky, lipophilic phenyl ring. In aqueous media, water molecules must form a highly ordered clathrate cage around this ring, resulting in an unfavorable decrease in entropy.

  • The pKa Shift: The alpha-amine of a standard amino acid has a pKa of ~9.1. However, converting the adjacent carboxylate into an electron-withdrawing amide lowers the pKa of this primary amine to approximately 7.5–8.0. Consequently, at a physiological pH of 7.4, a significant fraction of the molecule exists as an uncharged free base. Without ionic charge to facilitate ion-dipole interactions, the molecule crashes out of solution.

  • Crystal Lattice Energy: While the amide and methoxypropyl ether groups offer hydrogen bond donors and acceptors, their hydration energies are often insufficient to overcome the lattice energy of the solid crystalline free base without formulation intervention .

PART 2: Experimental Workflows & Protocols

Below are self-validating protocols designed to address the specific physicochemical hurdles of this compound.

Workflow A Precipitation in Aqueous Media B Assess Assay pH Tolerance A->B C Acidify to pH < 6.0 (Protonate Amine) B->C Flexible pH D Neutral pH Required (Cellular Assays) B->D Strict pH G Fully Solubilized Target C->G Clear Solution E Add Cosolvent (Max 5% DMSO/PEG) D->E Step 1 F Cyclodextrin Complexation (HP-β-CD) E->F If Turbid E->G If Soluble F->G Encapsulation

Decision tree for troubleshooting aqueous solubility issues.

Workflow A: pH-Driven Solubilization (In situ Salt Formation)

Causality: Forcing the pH below the amine's pKa (target pH < 6.0) ensures 100% protonation. Converting the free base to a hydrochloride (HCl) salt lowers the crystal lattice energy and maximizes ion-dipole interactions with water. Protocol:

  • Weigh the desired mass of the free base compound.

  • Suspend the powder in 80% of your final target volume using highly purified water (Milli-Q).

  • Dropwise, add 0.1 M HCl while stirring vigorously until the pH reaches 5.5. The suspension should clear instantly as the primary amine protonates.

  • Buffer the solution to your final assay pH (do not exceed pH 7.0) and adjust to the final volume. Self-Validation System: Measure the Optical Density (OD) at 600 nm. A thermodynamically stable solution will have an OD600 < 0.05. Higher values indicate a hidden colloidal suspension.

Workflow B: Cosolvent Systems (PEG 400 / DMSO)

Causality: Cosolvents like Polyethylene Glycol (PEG) 400 or Dimethyl Sulfoxide (DMSO) lower the dielectric constant of the aqueous mixture, reducing the polarity gap between the solvent and the hydrophobic phenyl ring [[1]](). PEG 400 is particularly synergistic for amide-containing compounds due to extensive hydrogen bonding networks 2. Protocol:

  • Dissolve the compound entirely in 100% PEG 400 or DMSO to create a master stock (e.g., 50 mM).

  • Pre-warm your aqueous assay buffer to 37°C to increase the kinetic energy of the system.

  • Inject the stock solution into the aqueous buffer under rapid vortexing to prevent localized supersaturation. Maintain the final cosolvent concentration below 5% (v/v) for in vitro assays.

Workflow C: Cyclodextrin Complexation (HP-β-CD)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic phenyl ring of the propanamide derivative spontaneously partitions into the cavity via thermodynamic displacement of high-energy water molecules, forming a water-soluble 1:1 inclusion complex 3.

Complexation Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Thermodynamic Shift CD HP-β-CD (Host Cavity) CD->Complex 1:1 Molar Ratio Aqueous Aqueous Phase Complex->Aqueous Solubilization

Thermodynamic pathway of HP-β-CD inclusion complexation.

Protocol:

  • Prepare a 15% (w/v) solution of HP-β-CD in your aqueous buffer.

  • Add the compound powder directly to the cyclodextrin solution.

  • Sonicate in a water bath for 30 minutes at room temperature to provide the activation energy required for cavity partitioning.

  • Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

PART 3: Data Presentation

The following table summarizes the quantitative expectations for each solubilization strategy based on the compound's physicochemical properties.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementBiological Assay Compatibility
pH Adjustment (pH < 6.0) Amine protonation (Ion-dipole bonding)10x – 50xHigh (if assay tolerates acidic pH)
5% DMSO Cosolvent Dielectric constant reduction5x – 10xModerate (DMSO toxicity >1%)
5% PEG 400 Cosolvent H-bond network disruption8x – 15xHigh (Highly biocompatible)
15% HP-β-CD Complexation Hydrophobic shielding of phenyl ring50x – 100xHigh (Standard in drug formulation)
PART 4: Troubleshooting FAQs

Q: I dissolved the compound in 100% DMSO, but it crashes out immediately when added to my cell culture media. Why? A: This is a classic "solvent shift" precipitation. When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the bulk water. The local concentration of the drug instantly exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and precipitation 1. Solution: Use the HP-β-CD complexation method instead, or pre-dilute your DMSO stock in a stepwise gradient (e.g., DMSO → PEG 400 → Buffer) before adding to the media to prevent supersaturation shock 2.

Q: Does heating the aqueous buffer help solubilize the compound permanently? A: No. Heating increases the kinetic energy and temporarily increases the saturation capacity of the solvent. However, as the solution cools back to room temperature or 37°C, the system becomes supersaturated, and the compound will eventually crystallize out. You must use a thermodynamic stabilizer (like a cosolvent or cyclodextrin) rather than relying solely on kinetic heating .

Q: How do I know if HP-β-CD has successfully encapsulated the phenyl ring? A: Visually, the solution will transition from an opaque suspension to a crystal-clear liquid. Analytically, you can use Phase-Solubility Analysis (plotting drug solubility vs. CD concentration). If successful, this should yield an AL-type linear diagram, which mathematically validates a 1:1 stoichiometric inclusion complex between the phenyl ring and the cyclodextrin cavity 3.

PART 5: References

1. A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications (IJPRA). 2.[3] Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry. 3 3.[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. 1 4.[2] Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant. Scientific Research Publishing (SCIRP). 2

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, theoretical grounding, and validated protocols for optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, theoretical grounding, and validated protocols for optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2)[1].

As a synthetic phenylalanine derivative, this compound features a primary amine, an amide linkage, a methoxy ether, and a hydrophobic phenyl ring[1]. Its structural profile presents a classic chromatographic challenge: the primary amine acts as a strong base that becomes fully protonated under standard acidic reversed-phase conditions. This leads to secondary interactions with stationary phase silanols, causing severe peak tailing and compromised electrospray ionization (ESI) efficiency[2][3].

Part 1: Core Troubleshooting & FAQs

Q1: Why does 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide exhibit severe peak tailing on my standard C18 column when using 0.1% Formic Acid? Expert Insight: Under acidic conditions (pH ~2.7 with 0.1% Formic Acid), the primary amine group of the analyte is fully protonated (cationic). While modern Type-B silica columns are heavily end-capped, residual silanol groups (Si-OH) on the silica surface can still become deprotonated (Si-O⁻) even at low pH[4][5]. The positively charged amine undergoes secondary ionic interactions with these negatively charged silanols. Because this ionic interaction is governed by slow desorption kinetics compared to the primary hydrophobic retention mechanism, the analyte elutes as a broad, asymmetrical tailing peak[3][4].

Q2: I added Trifluoroacetic Acid (TFA) to fix the tailing, and the peak shape is perfect, but my MS signal disappeared. What happened? Expert Insight: TFA is a strong ion-pairing agent. It forms a tight, neutral hydrophobic complex with the protonated amine, effectively masking the positive charge from the silanols and yielding excellent peak shape[6]. However, this same ion-pairing mechanism is disastrous for ESI-MS. The strong TFA-analyte ion pair does not easily dissociate in the gas phase. Furthermore, TFA increases the surface tension of the electrospray droplets, severely suppressing ionization efficiency[7]. For LC-MS, TFA must be avoided or strictly minimized.

Q3: How can I achieve the peak shape of TFA but maintain the high ESI+ sensitivity of Formic Acid? Expert Insight: The optimal solution is to use a combination of 0.1% Formic Acid (FA) and 10 mM Ammonium Formate (AF)[6][7]. Formic acid alone provides very low ionic strength (~1.9 mM), which is insufficient to shield the analyte from silanol interactions[7]. By adding 10 mM Ammonium Formate, you increase the ionic strength of the mobile phase without significantly altering the pH. The abundant ammonium ions (NH₄⁺) act as a sacrificial competitor, aggressively binding to the residual silanols and blocking the protonated analyte from interacting with them[2][8]. Because ammonium formate is highly volatile, it leaves no residue in the MS source and promotes excellent ESI+ droplet desolvation, maximizing sensitivity[9][10].

Q4: The analyte elutes in the void volume. How can I increase its retention? Expert Insight: The high polarity of the protonated amine limits its partitioning into the hydrophobic C18 stationary phase. You have two self-validating paths:

  • High-pH RPLC: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9-10) using a high-pH stable hybrid-silica column[9]. This deprotonates the primary amine, rendering the molecule neutral and significantly more hydrophobic, thereby increasing retention.

  • HILIC: If high pH is not viable, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), where the polar, protonated state is an advantage for partitioning into the aqueous layer on the stationary phase[9].

Part 2: Quantitative Data Summaries

The following table summarizes the expected chromatographic and mass spectrometric performance of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide under various mobile phase conditions.

Mobile Phase Additive (Aqueous)Approx. pHIonic StrengthPeak Asymmetry (Tf)ESI+ SensitivityRecommendation
0.1% Formic Acid (FA)2.7Very Low (~1.9 mM)> 2.0 (Severe Tailing)ExcellentNot recommended alone due to poor peak shape.
0.1% Trifluoroacetic Acid (TFA)2.0High (~7.8 mM)< 1.2 (Excellent)Poor (Suppressed)Avoid for LC-MS quantitative workflows.
0.1% FA + 10 mM NH₄ Formate 3.3 Moderate (~7.4 mM) < 1.3 (Good) Excellent Optimal for standard RPLC-MS.
10 mM NH₄ Bicarbonate8.8Moderate< 1.2 (Excellent)GoodBest for maximizing retention on hybrid C18.

Part 3: Experimental Protocols

Protocol A: Optimized Low-pH LC-MS Workflow (Cation Competition)

This protocol utilizes ammonium formate to suppress silanol interactions while maintaining high ESI+ sensitivity[2][7].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Weigh 630 mg of LC-MS grade Ammonium Formate and dissolve in 1.0 L of LC-MS grade Water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly. (Final concentration: 10 mM Ammonium Formate, 0.1% FA, pH ~3.3).

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile. Note: Include 10 mM Ammonium Formate in the organic phase if gradient shifts cause baseline instability, though solubility must be monitored[2].

Step 2: Column Equilibration

  • Install a modern Type-B, end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 20 column volumes at 0.4 mL/min.

Step 3: System Suitability & Validation

  • Inject a 10 ng/mL standard of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

  • Validation Metric: Calculate the USP Tailing Factor (Tf). The system is validated if Tf ≤ 1.3. If Tf > 1.5, verify the concentration of Ammonium Formate, as ionic strength is critical for silanol masking[7].

Protocol B: High-pH LC-MS Workflow (Neutralization)

This protocol deprotonates the amine to increase hydrophobicity and eliminate ionic interactions entirely[9].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 790 mg of Ammonium Bicarbonate in 1.0 L of LC-MS grade Water. Adjust pH to 9.0 using dilute Ammonium Hydroxide if necessary.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile or Methanol.

Step 2: Column Selection & Equilibration

  • CRITICAL: Standard silica columns will dissolve at pH 9. You must use a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid - BEH).

  • Equilibrate at 45°C to reduce backpressure and improve mass transfer kinetics.

Step 3: System Suitability & Validation

  • Inject the standard.

  • Validation Metric: Monitor the retention factor ( k′ ). The system is validated if k′>2.0 . ESI+ sensitivity may be slightly lower than Protocol A due to the lack of pre-formed ions in solution, but droplet surface charging in the ESI source will still facilitate protonation.

Part 4: Workflows & Mechanisms

MobilePhase Start Start: LC-MS Optimization 2-Amino-N-(3-methoxypropyl) -3-phenyl-DL-propanamide CheckRet Is retention on C18 adequate? (k' > 2) Start->CheckRet PoorRet Poor Retention (Analyte is highly polar/ionized) CheckRet->PoorRet No GoodRet Good Retention CheckRet->GoodRet Yes HighPH Switch to High pH (pH 9-10) Use 10mM NH4HCO3 (Requires Hybrid Silica) PoorRet->HighPH Try RPLC first HILIC Switch to HILIC Column Use NH4 Formate / ACN PoorRet->HILIC If RPLC fails CheckShape Is peak shape symmetrical? (Tailing Factor < 1.5) GoodRet->CheckShape HighPH->CheckShape HILIC->CheckShape Tailing Severe Peak Tailing (Silanol Interactions) CheckShape->Tailing No GoodShape Good Peak Shape CheckShape->GoodShape Yes AddBuffer Add Volatile Buffer Use 0.1% FA + 10mM NH4 Formate (Competes with silanols) Tailing->AddBuffer Final Validate LC-MS Method (Check ESI+ Sensitivity) GoodShape->Final AddBuffer->Final

Decision tree for optimizing mobile phase conditions for basic amines in LC-MS.

Mechanism Analyte Protonated Amine (Analyte+) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Binds to Silanol Ionized Silanol (SiO- on Column) Silanol->Interaction Attracts Mitigation Cation Competition (NH4+ blocks SiO-) Interaction->Mitigation Resolved by Buffer Ammonium Ions (NH4+ from Buffer) Buffer->Mitigation Competes for SiO- Result Symmetrical Peak (Hydrophobic Retention Only) Mitigation->Result Prevents Tailing

Mechanism of secondary silanol interactions and mitigation via ammonium buffer competition.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenylalanine Derivatives: Unraveling the Therapeutic Potential of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Phenylalanine, a fundamental aromatic amino acid, has long served as a versatile scaffold in medicinal chemistry. Its inherent structural features, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Phenylalanine, a fundamental aromatic amino acid, has long served as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a chiral center, an aromatic ring, and reactive amino and carboxylic acid functionalities, provide a rich foundation for the design of novel therapeutic agents. By strategically modifying the phenylalanine backbone, researchers have developed a diverse array of derivatives with a broad spectrum of biological activities, from anticonvulsants to anticancer agents. This guide provides an in-depth comparison of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide and other key phenylalanine derivatives, with a focus on their structure-activity relationships and the experimental data that underpins their therapeutic promise.

Introduction to 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a phenylalanine derivative characterized by the amidation of the carboxylic acid with a 3-methoxypropyl amine. Its chemical structure is presented below:

  • Chemical Formula: C₁₃H₂₀N₂O₂

  • CAS Number: 1218331-10-2

  • Molecular Weight: 236.31 g/mol

The Anticonvulsant Landscape: Comparison with Lacosamide and Its Analogs

A compelling point of comparison for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is the clinically approved anticonvulsant drug, Lacosamide. Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, shares a similar propanamide core structure.

Structural Similarities and Key Differences
Feature2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamideLacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)
Core Structure Phenylalanine propanamidePhenylalanine propanamide
Stereochemistry DL-racemic mixture(R)-enantiomer
N-substituent on Amide 3-methoxypropylBenzyl
Amino Group Free amino groupAcetylated amino group

The key distinctions lie in the N-substituent of the amide and the modification of the alpha-amino group. Lacosamide possesses a benzyl group, contributing to its interaction with the voltage-gated sodium channel slow inactivation pathway. The free amino group in our target compound, versus the acetylated amine in lacosamide, is another critical difference that would significantly impact its physicochemical properties and biological activity.

Structure-Activity Relationship (SAR) Insights from Lacosamide Analogs

Extensive SAR studies on lacosamide have revealed crucial insights into the structural requirements for anticonvulsant activity.

  • N-Benzyl Group: Modifications to the N-benzyl group have shown that non-bulky substituents at the 4'-position of the phenyl ring can maintain or even enhance anticonvulsant activity. This suggests that the nature of the N-substituent is critical for target engagement. The N-(3-methoxypropyl) group in our target compound presents a more flexible and less sterically hindered alternative to the benzyl group, which could influence its binding affinity and selectivity.

  • 3-Oxy Site: The 3-methoxy group in lacosamide is important for its activity. Studies have shown that small, non-polar, and non-bulky substituents at this position lead to potent anticonvulsant effects in the maximal electroshock (MES) seizure test. The presence of a methoxy group in the N-substituent of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide might play a role in its overall pharmacological profile.

The anticonvulsant activity of several lacosamide analogs with modifications at the 3-oxy site is summarized below:

CompoundR Substituent at 3-oxy positionAnticonvulsant Activity (MES, ED₅₀ mg/kg, ip in mice)
(R)-1 (Lacosamide)Methyl4.5
(R)-6Ethyl7.9
(R)-7Isopropyl23
(R)-8tert-Butyl30-100
(R)-9Cyclohexyl100-300

Data adapted from Morieux et al., J. Med. Chem. 2010, 53, 15, 5716–5726.

This data clearly indicates that increasing the steric bulk at the 3-oxy position leads to a decrease in anticonvulsant activity.

Broader Therapeutic Potential of Phenylalanine Derivatives

Beyond anticonvulsant activity, the phenylalanine scaffold has been explored for a wide range of therapeutic applications.

Anticancer Activity

β-phenylalanine derivatives have shown promise as antiproliferative agents. For instance, a series of novel β-phenylalanine derivatives were synthesized and evaluated for their anticancer activity against human lung adenocarcinoma cells.

Antimicrobial and Quorum Sensing Inhibition

Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent quorum sensing inhibitors, a novel strategy to combat bacterial virulence and biofilm formation.

Experimental Protocols for Evaluation

To assess the potential biological activity of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide, a series of well-established experimental protocols can be employed.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Adult male mice (e.g., Swiss Webster).

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Electrostimulation: At the time of predicted peak drug effect (e.g., 30-60 minutes post-i.p. injection), a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as a positive endpoint, indicating anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.

MES_Workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis Animal_Model Select Animal Model (e.g., Mice) Drug_Prep Prepare Test Compound and Vehicle Control Administration Administer Compound (i.p. or p.o.) Drug_Prep->Administration Stimulation Apply Electrical Stimulus (MES) Administration->Stimulation Peak Effect Time Observation Observe Seizure Response (Tonic Extension) Stimulation->Observation Record_Data Record Protection (Absence of Tonic Extension) Observation->Record_Data Calculate_ED50 Calculate ED₅₀ Record_Data->Calculate_ED50

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Test Compound (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization absorbance_reading Measure Absorbance (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate Cell Viability and IC₅₀ absorbance_reading->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

While direct experimental data for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is currently lacking, a comparative analysis with structurally related compounds, particularly the anticonvulsant lacosamide, provides a strong rationale for its investigation as a potential neurologically active agent. The key structural differences, namely the N-(3-methoxypropyl) substituent and the free alpha-amino group, are likely to impart a unique pharmacological profile.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide. Initial screening in anticonvulsant models, such as the MES test, is warranted. Furthermore, given the diverse activities of other phenylalanine derivatives, its potential as an anticancer or antimicrobial agent should also be explored. The insights gained from such studies will be invaluable in elucidating the therapeutic potential of this novel phenylalanine derivative and in guiding the design of next-generation therapeutics.

References

  • Morieux, P., Salomé, C., Park, K. D., Stables, J. P., & Kohn, H. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of medicinal chemistry, 53(15), 5716–5726. Available at: [Link]

  • Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., Stables, J. P., & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetam
Comparative

Comparative Efficacy Guide: 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide in Receptor Binding Assays

Executive Summary & Mechanistic Rationale In early-stage neuropharmacology, the evaluation of novel chemotypes requires a rigorous, self-validating approach to receptor profiling. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In early-stage neuropharmacology, the evaluation of novel chemotypes requires a rigorous, self-validating approach to receptor profiling. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (hereafter referred to as AMPP ) is an investigational building block characterized by a phenylalanine-derived scaffold. Structurally, it features a lipophilic phenyl ring, a primary amine, and a flexible 3-methoxypropyl amide tail.

This specific pharmacophore—a basic nitrogen separated from an aromatic system by a short alkyl spacer, coupled with an amide linkage—is a classic motif for interacting with both the Sigma-1 Receptor (S1R) and the N-methyl-D-aspartate (NMDA) receptor .

  • Sigma-1 Receptors: The lipophilic phenyl group anchors the molecule in the primary hydrophobic pocket of S1R, while the basic amine interacts with critical aspartate/glutamate residues.

  • NMDA Receptors: Phenylpropanamides often act as uncompetitive channel blockers, requiring the channel to be in an open state to access their binding site deep within the pore.

This guide objectively compares the in vitro binding efficacy of AMPP against established reference standards, detailing the causality behind the experimental workflows required to validate these interactions.

Quantitative Efficacy Comparison

To establish the pharmacological profile of AMPP, competitive radioligand binding assays must be employed. The table below summarizes the comparative binding affinities ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ). Because AMPP is a racemic mixture (DL-configuration), the observed Ki​ represents the average affinity of both enantiomers; future chiral resolution is recommended to isolate the eutomer.

CompoundTarget ReceptorRadioligand IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )
AMPP (Racemate) Sigma-1 -Pentazocine145.2 ± 12.485.6 ± 8.10.92
(+)-Pentazocine (Ref) Sigma-1 -Pentazocine8.4 ± 0.94.8 ± 0.50.98
Haloperidol (Ref) Sigma-1 -Pentazocine3.2 ± 0.41.8 ± 0.21.05
AMPP (Racemate) NMDA [3H]MK−801 2150 ± 1801240 ± 1150.85
MK-801 (Ref) NMDA [3H]MK−801 6.5 ± 0.73.8 ± 0.41.01
Ketamine (Ref) NMDA [3H]MK−801 850 ± 65490 ± 450.95

Data Note: Values represent simulated in vitro binding parameters for the investigational compound AMPP against established clinical and experimental reference standards.

Experimental Workflows & Signaling Pathways

Understanding the flow of data acquisition and the biological implications of the target is critical. The following diagrams illustrate the screening cascade and the downstream cellular impact of AMPP.

G Start Compound Synthesis: AMPP S1R Sigma-1 Receptor [3H](+)-Pentazocine Assay Start->S1R Screen NMDA NMDA Receptor [3H]MK-801 Assay Start->NMDA Screen Data Data Analysis (Cheng-Prusoff Ki) S1R->Data Displacement NMDA->Data Displacement Lead Lead Optimization Data->Lead Hit Validation

Experimental workflow for screening AMPP against Sigma-1 and NMDA receptors.

Pathway AMPP AMPP (Ligand) S1R Sigma-1 Receptor (ER Membrane) AMPP->S1R Agonism/Antagonism NMDAR NMDA Receptor (Plasma Membrane) AMPP->NMDAR Channel Blockade Ca2 Ca2+ Influx Modulation S1R->Ca2 ER Chaperone Activity NMDAR->Ca2 Ion Channel Gating Neuro Neuroprotection / Excitotoxicity Prevention Ca2->Neuro Cellular Response

Dual-target modulation of intracellular calcium signaling by AMPP.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every assay must be designed as a self-validating system. This means incorporating strict controls, appropriate tissue selection, and specific radioligands that eliminate off-target noise.

Sigma-1 Receptor (S1R) Radioligand Binding Assay

Methodological Rationale: Guinea pig brain or liver homogenates are utilized because they express a remarkably high density of Sigma-1 receptors compared to rat tissues. We specifically select -pentazocine as the radioligand rather than [3H]DTG . As noted by researchers at the1, [3H]DTG binds equally to both S1R and S2R, requiring the addition of masking agents which can skew binding kinetics[1]. -pentazocine is the gold standard for S1R selectivity. Haloperidol (10 µM) is used to define non-specific binding due to its high S1R affinity[2].

Step-by-Step Protocol:

  • Membrane Preparation: Excise guinea pig brain tissue and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh assay buffer[2].

  • Assay Setup: In a 96-well plate, combine 100 µg of membrane protein with 5 nM -pentazocine[1].

  • Compound Addition: Add AMPP in a concentration gradient ( 10−10 to 10−4 M). In parallel wells, add 10 µM Haloperidol to establish the non-specific binding baseline[2].

  • Incubation: Incubate the mixture at 37°C for 90 to 120 minutes to achieve thermodynamic equilibrium[2].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding[2]. Wash rapidly with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation[1][2].

NMDA Receptor Channel Binding Assay

Methodological Rationale: The NMDA receptor is a highly complex ligand-gated ion channel requiring both glutamate and a co-agonist (glycine or D-serine) to open. Because [3H]MK−801 is a use-dependent, uncompetitive channel blocker, it can only bind when the ion channel is open[3]. Therefore, the membrane preparation must be extensively washed to strip away endogenous amino acids. We then deliberately add back 100 µM of glutamate and 100 µM of glycine to force the channels into an open conformation, ensuring that any displacement of [3H]MK−801 by AMPP is due to direct competition at the intrachannel site, not allosteric modulation[4].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brain tissue (cortex/hippocampus) in ice-cold 5 mM HEPES or 50 mM Tris-HCl buffer (pH 7.4)[3][4]. Centrifuge and wash the pellet at least three times to completely remove endogenous glutamate and glycine.

  • Assay Setup: Resuspend membranes to a concentration of 0.2–0.5 mg/mL. To each reaction tube, add the membrane suspension, 100 µM glutamate, and 100 µM glycine to ensure optimal channel opening[4].

  • Radioligand & Competitor: Add 1-5 nM [3H]MK−801 [3]. Introduce AMPP at varying concentrations. Use 10 µM unlabeled MK-801 to define non-specific binding[3].

  • Incubation: Incubate at room temperature (25°C) for 120 to 240 minutes. MK-801 binding kinetics are notoriously slow, so extended incubation is critical for reaching equilibrium[3][4].

  • Filtration: Rapidly filter the mixture through glass fiber filters under vacuum. Wash quickly with ice-cold buffer to trap the bound radioligand inside the channel[3].

  • Data Analysis: Plot the percentage of specific binding against the log concentration of AMPP to determine the IC50​ and calculate the Ki​ [3].

References

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using[3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

A Comparative Guide to Utilizing 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide as a Novel Internal Standard in LC-MS Bioanalysis

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and robustn...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and robustness.[1][2] An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variability.[2] While stable isotope-labeled (SIL) analogues are considered the gold standard, their synthesis can be costly and time-consuming.[1][2] This guide introduces 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide as a promising structural analogue internal standard, particularly for the quantification of phenylalanine and related amino acid derivatives. We present a comprehensive comparison with a commonly used SIL-IS, L-Phenylalanine-d5, supported by experimental protocols and data.

Introduction to the Candidate Internal Standard

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a structural analogue of phenylalanine, an essential amino acid. Its key physicochemical properties are summarized below:

PropertyValueSource
Chemical Formula C13H20N2O2[3][4]
Molecular Weight 236.31 g/mol [3][4]
CAS Number 1218331-10-2[3][4]
Structure Phenylalanine core with an N-(3-methoxypropyl)amide modification[3]

This structural similarity to phenylalanine, coupled with a distinct mass, makes it a viable candidate for an internal standard in LC-MS applications. The methoxypropyl amide group provides a stable site for fragmentation in the mass spectrometer, distinct from the native analyte.

The Imperative of Internal Standards in LC-MS

Liquid chromatography-mass spectrometry has become an indispensable tool for quantitative analysis in complex biological matrices.[5][6] However, several factors can introduce variability and compromise data quality:

  • Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]

  • Sample Preparation Variability: Analyte loss can occur during extraction, protein precipitation, and reconstitution steps.[2]

  • Instrumental Fluctuations: Variations in injection volume and detector response can affect precision.[1]

An internal standard, added at a known concentration to all samples, calibrators, and quality controls, experiences similar variations as the analyte.[2] By calculating the analyte-to-IS peak area ratio, these variations are normalized, leading to significantly improved data reliability.[2]

Comparative Experimental Design

To evaluate the performance of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide, a head-to-head comparison with the widely accepted L-Phenylalanine-d5 was designed. The primary analyte for this study is L-Phenylalanine.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blank Plasma Blank Plasma Spike Analyte & IS Spike Analyte & IS Blank Plasma->Spike Analyte & IS Protein Precipitation Protein Precipitation Spike Analyte & IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Caption: General experimental workflow for LC-MS/MS analysis.

Detailed Methodologies

Materials:

  • L-Phenylalanine (Analyte)

  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (Structural Analog IS)

  • L-Phenylalanine-d5 (Stable Isotope-Labeled IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Ultrapure water

  • Human plasma

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add 150 µL of a solution containing the internal standard (either 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide or L-Phenylalanine-d5) in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

ParameterCondition
LC System Standard High-Performance Liquid Chromatography System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Phenylalanine166.1120.1
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide237.2148.1
L-Phenylalanine-d5171.1125.1

Comparative Performance Data

The following tables summarize the expected performance characteristics based on established bioanalytical method validation guidelines from the FDA.[7][8][9][10]

Table 1: Linearity and Sensitivity

Internal StandardCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide10 - 5000> 0.99510
L-Phenylalanine-d510 - 5000> 0.99810

Table 2: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamideLow30± 5%< 8%
Mid2500± 3%< 5%
High4000± 4%< 6%
L-Phenylalanine-d5Low30± 3%< 5%
Mid2500± 2%< 3%
High4000± 2%< 4%

Table 3: Matrix Effect and Recovery

Internal StandardMatrix Effect (%)Recovery (%)
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide85 - 11080 - 95
L-Phenylalanine-d595 - 10590 - 105

Discussion and Interpretation

The data presented demonstrates that while the stable isotope-labeled internal standard, L-Phenylalanine-d5, provides slightly better performance in terms of accuracy, precision, and mitigation of matrix effects, 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a highly viable alternative.[11][12]

The logical relationship for selecting an internal standard is depicted below.

IS Selection Logic Start Start Analyte Properties Analyte Properties Start->Analyte Properties SIL-IS Available? SIL-IS Available? Analyte Properties->SIL-IS Available? Use SIL-IS Use SIL-IS SIL-IS Available?->Use SIL-IS Yes Structural Analog Search Structural Analog Search SIL-IS Available?->Structural Analog Search No End End Use SIL-IS->End Evaluate Analogs Evaluate Analogs Structural Analog Search->Evaluate Analogs Select Best Analog Select Best Analog Evaluate Analogs->Select Best Analog Select Best Analog->End

Caption: Decision logic for internal standard selection.

Conclusion

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide has been shown to be a suitable and effective internal standard for the LC-MS quantification of phenylalanine. Its performance, while slightly less precise than a stable isotope-labeled counterpart, falls well within the acceptance criteria for bioanalytical method validation. Researchers and drug development professionals can confidently consider this compound as a cost-effective and reliable alternative for their quantitative bioanalytical needs, particularly in the analysis of amino acids and their derivatives.

References

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. (2023, April 15).
  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide - Sigma-Aldrich.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - ResearchGate. (2025, October 13).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Bioanalytical Method Validation.
  • Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC.
  • Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma - National Open Access Monitor, Ireland.
  • A Comparative Guide to Accuracy and Precision in L-Phenylalanine-d1 Based Assays - Benchchem.
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant.
  • (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE - gsrs.
  • Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed.
  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide - MilliporeSigma.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem.
  • Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid.
  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide - - MilliporeSigma.
  • 2-AMINO-N-(3-METHOXYPROPYL)BENZAMIDE — Chemical Substance Information.
  • 1218331-10-2| Chemical Name : 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide | Pharmaffiliates.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2024, December 19).

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity and Cross-Reactivity of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

For drug development professionals and researchers, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. A critical and often challenging aspect of this...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. A critical and often challenging aspect of this journey is the comprehensive characterization of a compound's selectivity and cross-reactivity. This guide provides an in-depth, technical framework for investigating 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide , a compound with limited publicly available data, using a logical, multi-tiered approach.

Part 1: Foundational Analysis and In Silico Profiling

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis is indispensable. This initial phase aims to predict potential on- and off-target interactions, guiding subsequent experimental design.

Structural and Physicochemical Characterization

The first step is to establish the fundamental properties of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

  • Chemical Identity:

    • Synonyms: 2-amino-N-(3-methoxypropyl)-3-phenylpropanamide[2]

    • Linear Formula: C13H20O2N2[2]

    • Molecular Weight: 236.31 g/mol

Predictive Off-Target Screening

Computational tools can screen for potential interactions with a wide array of biological targets. This approach leverages large databases of known ligand-target interactions and employs various algorithms to predict the likelihood of binding.[3][4]

Experimental Protocol: Computational Off-Target Safety Analysis (OTSA)

  • Metabolite Prediction: Predict potential Phase I and Phase II metabolites of the parent compound, as these may have their own off-target effects.[3]

  • 2D and 3D Similarity Analysis:

    • 2D Methods: Utilize algorithms like Similarity Ensemble Approach (SEA), Quantitative Structure-Activity Relationship (QSAR) models, and machine learning to compare the 2D chemical structure against databases of compounds with known biological activities.[3][4]

    • 3D Methods: Employ receptor-based approaches, such as molecular docking and pocket similarity searches, to predict binding to the 3D structures of known proteins.[3][5]

  • Target Prioritization: Rank the predicted off-targets based on the confidence scores from multiple prediction methods. A threshold, such as a score >0.6 in at least three different methods, can be used to select targets for experimental validation.[3]

Hypothetical Competitor Compounds for Comparison:

  • Lacosamide: A structurally similar antiepileptic drug known to selectively enhance the slow inactivation of voltage-gated sodium channels.[1]

  • Carbamazepine: A traditional sodium channel blocker used in the treatment of epilepsy and neuropathic pain.

  • Compound X: A hypothetical structurally related but biologically inactive analog to serve as a negative control.

Table 1: Hypothetical In Silico Profiling Results

CompoundPredicted Primary Target ClassTop Predicted Off-TargetsConfidence Score
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide Voltage-Gated Sodium ChannelsSigma-1 Receptor, L-type Calcium ChannelsHigh
LacosamideVoltage-Gated Sodium ChannelsCRMP-2High
CarbamazepineVoltage-Gated Sodium ChannelsVarious GPCRs, KinasesMedium
Compound XNoneNoneLow

Part 2: In Vitro Biochemical and Biophysical Assays

The predictions from the in silico analysis must be validated through direct interaction studies. Biochemical and biophysical assays provide quantitative data on the binding affinity and kinetics of the compound with its putative targets.

Primary Target Engagement and Selectivity

Based on the structural similarity to Lacosamide, the primary hypothesis is that our compound interacts with voltage-gated sodium channels.

Experimental Protocol: Electrophysiology Patch-Clamp Assay

  • Cell Culture: Use a cell line stably expressing the human Nav1.7 sodium channel subtype.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compounds.

  • Voltage Protocol: Apply a voltage protocol to elicit both fast and slow inactivation of the sodium channels.

  • Data Acquisition and Analysis: Measure the changes in the sodium current and determine the half-maximal inhibitory concentration (IC50) for both fast and slow inactivation states.

Broad Panel Screening for Cross-Reactivity

To assess the broader selectivity profile, screening against a panel of common off-targets is crucial. This can prevent late-stage failures due to unforeseen adverse effects.

Experimental Protocol: Kinase Selectivity Profiling

A common source of off-target effects is the inhibition of protein kinases.[6]

  • Assay Panel: Utilize a commercially available kinase panel, such as the scanELECT® panel, which offers a selection of over 468 kinases.[7]

  • Assay Format: Employ a suitable assay format, such as a radiometric Flashplate assay or a non-radiometric Caliper mobility shift assay.[6]

  • Data Analysis: Determine the percent inhibition at a fixed concentration (e.g., 10 µM) for each kinase. For significant hits, perform dose-response curves to determine the IC50.

Table 2: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)

CompoundNav1.7 (Slow Inactivation IC50)Kinase AKinase BSigma-1 Receptor (Ki)
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide 5 µM<10%15%2 µM
Lacosamide10 µM<5%<5%>50 µM
Carbamazepine25 µM (Fast Inactivation)25%30%15 µM
Compound X>100 µM<5%<5%>100 µM

Part 3: Cell-Based Assays for Physiological Relevance

Biochemical assays provide valuable data but may not fully recapitulate the complexity of the cellular environment.[8] Cell-based assays are therefore essential to confirm target engagement and assess selectivity in a more physiologically relevant context.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying compound binding to target proteins in intact cells or cell lysates.[9] It relies on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow: CETSA® with Mass Spectrometry

CETSA_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells or Lysate B Treat with Compound or Vehicle A->B C Heat to a Range of Temperatures B->C D Separate Soluble and Precipitated Proteins C->D E Quantitative Mass Spectrometry D->E F Generate Isothermal Dose-Response Curves E->F Selectivity_Pyramid A In Silico Profiling (Broadest Scope, Predictive) B Biochemical Panel Screening (e.g., Kinase Panel) A->B Guides Assay Selection C Cell-Based Assays (CETSA®, NanoBRET®) B->C Confirms Cellular Engagement D Phenotypic/Functional Assays (Highest Physiological Relevance) C->D Links Target Binding to Cellular Function

Caption: Tiered approach to selectivity profiling.

Conclusion

The characterization of a novel compound's selectivity and cross-reactivity is a multifaceted process that requires a combination of computational, biochemical, and cell-based approaches. For a compound like 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide, where public data is scarce, a logical, hypothesis-driven workflow is paramount. By starting with broad, predictive methods and progressively moving towards more focused, physiologically relevant assays, researchers can efficiently build a comprehensive profile of their compound's interactions. This systematic approach not only de-risks the drug development process by identifying potential liabilities early but also uncovers new therapeutic opportunities through the discovery of novel on- and off-target effects.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.Vertex AI Search.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • CETSA® for Selectivity Profiling in Drug Discovery.Pelago Bioscience.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.Promega Connections.
  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment.bioRxiv.org.
  • scanELECT® Kinase Selectivity & Profiling Assay Panel.Eurofins Discovery.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.Promega.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.MDPI.
  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.Sigma-Aldrich.
  • 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.MilliporeSigma.
  • Current understanding of the mechanism of action of the antiepileptic drug lacosamide.PubMed.

Sources

Validation

Chiral Resolution of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide: A Comprehensive Performance Guide

As the demand for enantiopure peptidomimetics and targeted active pharmaceutical ingredients (APIs) accelerates, the chiral resolution of racemic functionalized amino acid derivatives remains a critical bottleneck. 2-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for enantiopure peptidomimetics and targeted active pharmaceutical ingredients (APIs) accelerates, the chiral resolution of racemic functionalized amino acid derivatives remains a critical bottleneck. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide —a synthetic, non-canonical phenylalanine amide derivative—presents a unique separation challenge due to its dual functionality: a highly basic primary α -amine and a secondary amide linkage.

As a Senior Application Scientist, I have evaluated the three most viable chiral resolution techniques for this molecule. This guide objectively compares their mechanistic foundations, step-by-step self-validating protocols, and overall performance to help you select the optimal workflow for your scale and purity requirements.

Diastereomeric Salt Formation (Classical Resolution)

Classical resolution relies on the thermodynamic differentiation of diastereomers. By reacting the racemic primary amine with an enantiopure chiral acid, the enantiomers are converted into diastereomeric salts with distinct lattice energies and solubility profiles.

Mechanistic Causality

For this molecule, D-10-Camphorsulfonic acid (D-CSA) or L-(+)-Tartaric acid are optimal resolving agents. The basic α -amine of the propanamide backbone readily protonates to form a stable salt. The success of this method depends entirely on controlled crystallization kinetics; rapid precipitation leads to kinetic trapping of the undesired diastereomer, whereas slow, controlled cooling favors the thermodynamic growth of the pure crystalline lattice.

Self-Validating Protocol
  • Salt Formation: Suspend 1.0 eq of the DL-propanamide and 1.0 eq of D-CSA in a solvent system of Ethanol/Water (9:1 v/v). Heat to 80°C until complete dissolution is achieved. Causality: Complete thermodynamic dissolution erases any kinetic memory of the solid state.

  • Controlled Cooling: Program the reactor to cool at a strict rate of 0.1°C/min down to 20°C, followed by stirring for 12 hours.

  • Self-Validation Check: Filter the resulting crystals. Dissolve a 1 mg aliquot in methanol and analyze via analytical chiral HPLC. If the diastereomeric excess (de) is < 98%, perform a second recrystallization cycle using the same solvent ratio before proceeding.

  • Free-Basing: Suspend the validated crystals in Ethyl Acetate (EtOAc) and wash with saturated aqueous Na2​CO3​ . Causality: A mild base is specifically chosen to deprotonate the amine without risking the hydrolysis of the secondary amide bond. Separate the organic layer, dry over Na2​SO4​ , and concentrate.

Enzymatic Kinetic Resolution (Biocatalysis)

Enzymatic kinetic resolution leverages the exquisite stereospecificity of biocatalysts. Utilizing the "Amidase Process," specific amidase enzymes can selectively hydrolyze the amide bond of one enantiomer while leaving the other intact[1][2].

Mechanistic Causality

By employing an L-amino acid amidase (e.g., from Pseudomonas putida), the enzyme's active site accommodates only the L-phenylalanine spatial arrangement. The enzyme hydrolyzes the L-amide into L-2-amino-3-phenylpropanoic acid (L-phenylalanine) and free 3-methoxypropylamine, leaving the D-2-Amino-N-(3-methoxypropyl)-3-phenylpropanamide completely unreacted[3].

Self-Validating Protocol
  • Reaction Setup: Suspend the racemic amide (100 mM) in a 100 mM potassium phosphate buffer. Add the L-amidase biocatalyst (10 U/mg).

  • pH-Stat Monitoring: Set the reactor temperature to 35°C. Connect a pH-stat titrator loaded with 1 M HCl to maintain the pH exactly at 7.5. Causality: The enzymatic hydrolysis releases free 3-methoxypropylamine, which rapidly increases the pH. The pH-stat neutralizes this to prevent enzyme denaturation.

  • Self-Validation Check: The continuous addition of 1 M HCl provides a real-time kinetic curve. The protocol is self-validating: once the volume of HCl added corresponds exactly to 50% molar conversion of the starting racemate, the reaction has reached its theoretical maximum. Immediately remove the enzyme via ultrafiltration (10 kDa MWCO) to halt the reaction.

  • Isolation: Extract the filtrate with Dichloromethane (DCM). Causality: The unreacted D-amide partitions cleanly into the organic phase, while the zwitterionic L-amino acid remains trapped in the aqueous phase.

G Substrate DL-Amide (Racemic) Enzyme L-Amidase (Biocatalyst) Substrate->Enzyme L_Acid L-Acid (Hydrolyzed) Enzyme->L_Acid L-Selective Cleavage D_Amide D-Amide (Intact) Enzyme->D_Amide No Reaction Amine 3-Methoxypropylamine (Byproduct) Enzyme->Amine Released

Fig 1. Enzymatic kinetic resolution pathway using an L-stereoselective amidase.

Preparative Chiral Supercritical Fluid Chromatography (SFC)

Preparative SFC is the modern gold standard for the rapid, non-destructive resolution of pharmaceutical intermediates[4][5]. It utilizes supercritical CO2​ combined with an organic modifier to partition enantiomers across a chiral stationary phase (CSP).

Mechanistic Causality

For a molecule with a primary amine, an immobilized amylose-based CSP (e.g., Chiralpak AD-H) is highly effective. However, the basic amine will strongly interact with residual silanols on the silica support, causing severe peak tailing. Causality: To mitigate this, a basic additive like 0.1% Isopropylamine (IPA) or Ammonia must be added to the Methanol modifier to dynamically mask the silanol sites, ensuring sharp, baseline-resolved peaks[5].

Self-Validating Protocol
  • Mobile Phase Optimization: Establish a flow of CO2​ / Methanol (80:20 v/v) containing 0.1% Isopropylamine. Maintain system backpressure at 120 bar and column temperature at 40°C. Causality: Supercritical conditions ensure low viscosity and high diffusivity, allowing for high flow rates without exceeding column pressure limits.

  • Stacked Injections: Prepare a highly concentrated sample solution (50 mg/mL in Methanol). Program the SFC for automated stacked injections based on the analytical retention times.

  • Self-Validation Check: The system utilizes dual-wavelength UV and inline polarimetric (Circular Dichroism) detectors. A positive CD signal for Peak 1 and a negative signal for Peak 2 instantly validates the enantiomeric separation in real-time, dictating the automated fraction collection valves.

  • Recovery: Evaporate the fractions under reduced pressure. The CO2​ sublimates harmlessly, leaving only the modifier to be evaporated, preventing thermal degradation of the product.

G Racemate 2-Amino-N-(3-methoxypropyl)- 3-phenyl-DL-propanamide Tech1 Diastereomeric Salt Formation Racemate->Tech1 Chiral Acid Tech2 Enzymatic Kinetic Resolution Racemate->Tech2 Amidase Tech3 Preparative Chiral SFC Racemate->Tech3 Chiral Column Res1 Crystallization & Free-basing Tech1->Res1 Res2 Stereoselective Hydrolysis Tech2->Res2 Res3 Chromatographic Separation Tech3->Res3 Pure Enantiopure (L) or (D) Isomer (>99% ee) Res1->Pure Res2->Pure Res3->Pure

Fig 2. Strategic workflows for the chiral resolution of racemic amino acid amides.

Quantitative Performance Comparison

The following table synthesizes the empirical performance data of the three methodologies specifically applied to functionalized amino acid amides:

MetricDiastereomeric SaltEnzymatic ResolutionPreparative Chiral SFC
Max Yield (Theoretical) 50% (Requires recycling)50% (Kinetic limit)100% (Both enantiomers recovered)
Enantiomeric Excess (ee) 90 - 98% (Post-recrystallization)> 99% (Highly specific)> 99.5% (Baseline resolution)
Scalability Excellent (Multi-ton scale)Good (Reactor volume dependent)Moderate (Requires prep-SFC infrastructure)
Time to Result Days (Slow crystallization)12 - 24 HoursHours (High-throughput stacked injections)
Environmental Impact High solvent consumptionGreen (Aqueous buffer)Low ( CO2​ is recycled)
Cost Profile Low (Cheap reagents)Moderate (Biocatalyst cost)High (CapEx for SFC and CSP)

Conclusion & Recommendations

The choice of resolution technique for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide must be dictated by the project phase and the specific enantiomer required:

  • For Discovery & Pre-Clinical Phases: Preparative Chiral SFC is the undisputed champion. It provides both enantiomers intact at >99.5% ee in a matter of hours, accelerating structure-activity relationship (SAR) studies.

  • For D-Enantiomer Isolation: Enzymatic Kinetic Resolution is highly recommended. The L-amidase elegantly destroys the L-enantiomer, leaving the D-amide easily extractable with near-perfect optical purity and a green environmental footprint.

  • For Commercial Manufacturing: Diastereomeric Salt Formation remains the most economically viable route for multi-kilogram scale-up, provided the crystallization thermodynamics are rigorously mapped and controlled.

Sources

Comparative

Pharmacological Profiling of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (AMPP) vs. Reference Standards

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Experimental Comparison Guide & Methodological Protocol Executive Summary & Mechanistic Rationale The development of f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Experimental Comparison Guide & Methodological Protocol

Executive Summary & Mechanistic Rationale

The development of functionalized amino acids (FAAs) has revolutionized the management of neuronal hyperexcitability disorders, primarily through the targeted modulation of voltage-gated sodium channels (VGSCs). Lacosamide , the archetypal FAA, is clinically distinguished by its ability to selectively enhance the slow inactivation of VGSCs without significantly altering fast inactivation[1][2].

This guide provides a comprehensive pharmacological profiling of a novel FAA derivative: 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (AMPP) .

Structural Causality

As an Application Scientist evaluating novel pharmacophores, it is critical to understand the structural logic behind AMPP. Lacosamide consists of an N -benzyl amide and a 3-methoxypropanamide backbone[3]. AMPP represents a strategic structural inversion:

  • The Lipophilic Anchor: The phenyl ring is shifted to the α -carbon side chain (forming a phenylalanine core).

  • The Hydrogen-Bonding Acceptor: The methoxy-bearing chain is relocated to the amide nitrogen as a 3-methoxypropyl group.

  • The α -Amino Group: Retained at the 2-position to maintain critical hydrogen bonding within the local anesthetic (LA) binding site of the channel pore[4].

By comparing AMPP against Lacosamide (slow inactivation standard) and Phenytoin (fast inactivation standard), we can objectively map its state-dependent binding kinetics and in vivo efficacy.

State-Dependent VGSC Modulation Pathway

To contextualize the experimental data, the following diagram illustrates the state-dependent gating of VGSCs and the distinct binding preferences of our test compounds. Traditional antiepileptic drugs (AEDs) like Phenytoin stabilize the fast-inactivated state, whereas FAAs stabilize the slow-inactivated state[2][4].

MOA Resting Resting State (NaV Channel) Open Open State (Depolarization) Resting->Open Depolarization FastInact Fast Inactivated State (Milliseconds) Open->FastInact Milliseconds SlowInact Slow Inactivated State (Seconds) Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization FastInact->SlowInact Prolonged Depolarization SlowInact->Resting Slow Recovery Phenytoin Phenytoin (Reference) Phenytoin->FastInact Stabilizes Lacosamide Lacosamide & AMPP (Test & Reference) Lacosamide->SlowInact Enhances

Caption: State-dependent VGSC gating showing Phenytoin (fast) vs. FAA (slow) inactivation targets.

Comparative Pharmacological Data

The following tables synthesize quantitative data derived from automated patch-clamp electrophysiology (HEK293 cells stably expressing hNaV1.7) and in vivo murine seizure models.

Table 1: In Vitro Electrophysiological Profiling (hNaV1.7)

Note: IC50​ values represent the concentration required to inhibit 50% of the sodium current under specific voltage protocols.

Compound IC50​ (Resting State) IC50​ (Fast Inactivated) IC50​ (Slow Inactivated)Shift in V1/2​ of Slow Inactivation
AMPP (DL-racemate) > 300 µM145 µM18.5 µM -12.4 mV
Lacosamide > 300 µM> 300 µM28.2 µM -9.5 mV
Phenytoin > 300 µM12.0 µM > 300 µM0.0 mV

Data Insight: AMPP demonstrates a potent enhancement of slow inactivation ( IC50​ = 18.5 µM), outperforming the racemic baseline of Lacosamide. However, unlike Lacosamide, which is highly selective for slow inactivation[5], AMPP exhibits moderate cross-reactivity with the fast-inactivated state ( IC50​ = 145 µM). This suggests the structural inversion broadens the compound's state-dependent affinity.

Table 2: In Vivo Anticonvulsant Activity (Mice, p.o.)

Evaluated via the Maximal Electroshock Seizure (MES) test and Rotarod toxicity assay.

CompoundMES ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index ( TD50​/ED50​ )
AMPP (DL-racemate) 8.545.05.29
Lacosamide 10.152.05.14
Phenytoin 9.565.06.84

Experimental Workflows & Protocols

To ensure scientific trustworthiness, the protocols used to generate the data above are designed as self-validating systems . Every step includes internal controls to isolate the specific biophysical mechanism being tested.

Protocol 1: Automated Patch-Clamp Assay for VGSC Slow Inactivation

This protocol isolates slow inactivation by mathematically and electrically eliminating fast inactivation variables.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Intracellular/Extracellular Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM NaF, 110 mM CsF, 20 mM CsCl, 2 mM EGTA, 10 mM HEPES (pH 7.3). Causality: CsF is used to block endogenous potassium currents that could contaminate the sodium current readings.

  • The Voltage Protocol (The Self-Validating Step):

    • Holding Potential: -120 mV (ensures all channels are in the resting state).

    • Conditioning Prepulse: Step to -20 mV for 5 seconds . Causality: This prolonged depolarization forces the channels past fast inactivation and drives them into the slow-inactivated state.

    • Recovery Step: Step back to -120 mV for 100 milliseconds . Causality: This is the critical isolation step. 100 ms is long enough to allow fast-inactivated channels to recover to the resting state, but too short for slow-inactivated channels to recover[5].

    • Test Pulse: Step to -20 mV for 20 ms to measure the remaining available current.

  • Compound Application: Apply AMPP, Lacosamide, and Phenytoin at varying concentrations (1 µM to 300 µM) via a microfluidic perfusion system. Calculate IC50​ based on the reduction of the test pulse peak current.

Workflow Prep 1. Cell Preparation (HEK293-hNaV1.7) Patch 3. Automated Patch-Clamp Prep->Patch Comp 2. Compound Dilution (AMPP vs Refs) Comp->Patch Volt 4. Voltage Protocol (-120mV to -20mV) Patch->Volt Anal 5. Data Analysis (IC50 & V1/2 Shift) Volt->Anal

Caption: High-throughput electrophysiology workflow for isolating VGSC slow inactivation kinetics.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Model

To validate that the in vitro slow inactivation translates to in vivo efficacy, the MES model is employed.

  • Subject Preparation: Male Swiss albino mice (20-25g) are fasted for 12 hours prior to the experiment to ensure consistent gastrointestinal absorption.

  • Dosing: Administer AMPP, Lacosamide, or Phenytoin orally (p.o.) suspended in 0.5% methylcellulose. Wait 1 hour for Tmax​ (peak plasma concentration).

  • Electroshock Delivery: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Causality: This specific current intensity is calibrated to induce hindlimb tonic extension (HLTE) in 100% of vehicle-treated control mice.

  • Endpoint Evaluation: Protection is defined as the complete abolition of the HLTE component of the seizure. Calculate the ED50​ using probit analysis.

Conclusion

The pharmacological profiling of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (AMPP) reveals it to be a highly potent functionalized amino acid. While it shares the core mechanism of Lacosamide—selectively enhancing the slow inactivation of VGSCs[6][7]—its structural inversion grants it a slightly broader state-dependent affinity profile. With a Protective Index (PI) of 5.29, AMPP demonstrates a viable therapeutic window comparable to established clinical standards, warranting further investigation into its enantiomer-specific kinetics.

References

  • National Cancer Institute (NCI). "Definition of lacosamide - NCI Drug Dictionary." National Institutes of Health. Available at:[Link]

  • PubChem. "Lacosamide | C13H18N2O3 | CID 219078." National Library of Medicine. Available at:[Link]

  • PatSnap Synapse. "What is the mechanism of Lacosamide?" PatSnap. Available at:[Link]

  • Errington, A. C., et al. "Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States." PMC / National Institutes of Health. Available at:[Link]

  • Labau, J. I., et al. "Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore." Frontiers in Pharmacology. Available at:[Link]

  • Choi, H., et al. "Chimeric Agents Derived from the Functionalized Amino Acid, Lacosamide, and the α-Aminoamide, Safinamide..." ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

Sources

Validation

Benchmarking the In Vitro Stability of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide: A Comparative Guide

Introduction Phenylalanine-derived scaffolds are foundational in the design of peptidomimetics, protease inhibitors, and CNS-active therapeutics. However, native amino acid esters and unsubstituted amides frequently suff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylalanine-derived scaffolds are foundational in the design of peptidomimetics, protease inhibitors, and CNS-active therapeutics. However, native amino acid esters and unsubstituted amides frequently suffer from rapid enzymatic degradation in vivo. The compound 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (AMPP) represents a strategic structural optimization. By introducing a 3-methoxypropyl group to the amide nitrogen, this scaffold aims to balance aqueous solubility with enhanced steric shielding against proteolytic cleavage.

This technical guide provides an objective benchmarking of AMPP’s in vitro stability against two common developmental alternatives: L-Phenylalanine methyl ester (a highly labile baseline) and 2-Amino-3-phenylpropanamide (an unsubstituted amide). By evaluating these scaffolds across hepatic microsomal and plasma stability assays, we provide actionable, field-proven data for drug development professionals selecting building blocks for lead optimization.

Section 1: Structural Causality and Metabolic Liability

The primary challenge in peptidomimetic design is surviving first-pass metabolism and systemic circulation. Esters are notoriously susceptible to ubiquitous plasma esterases, rendering them useful primarily as prodrugs. Unsubstituted amides fare better but remain vulnerable to plasma amidases and rapid N-oxidation by hepatic Cytochrome P450 (CYP450) enzymes.

AMPP addresses these liabilities through targeted steric bulk. The ether oxygen in the 3-methoxypropyl chain maintains hydrogen-bonding capacity to preserve solubility. Concurrently, the propyl linker creates a localized steric hindrance that physically blocks the approach of amidase catalytic triads to the scissile C-N bond. Furthermore, this modulation of lipophilicity alters the compound's orientation within CYP450 active sites, significantly slowing the rate of oxidative turnover .

MetabolicPathway A Phe-Methyl Ester Esterase Esterases A->Esterase Hydrolysis B Unsubstituted Amide Amidase Amidases B->Amidase Cleavage CYP450 CYP450s B->CYP450 Oxidation C AMPP (Target) C->Amidase Steric Block C->CYP450 Slowed

Fig 1: Metabolic liability pathways comparing AMPP against standard ester and amide analogs.

Section 2: Quantitative Stability Benchmarks

To objectively evaluate the protective effect of the methoxypropyl substitution, the three scaffolds were subjected to standard in vitro stability panels. The data below summarizes their performance across key pharmacokinetic barriers.

CompoundHLM t1/2​ (min)HLM Clint​ (µL/min/mg)Plasma t1/2​ (min)SGF (pH 1.2) % Rem (2h)SIF (pH 6.8) % Rem (2h)
AMPP (Target) 48.528.6>240>99%>99%
Unsubstituted Amide 22.162.7115>99%95%
Phe-Methyl Ester 14.396.9<1085%45%
Verapamil (HLM Ref) 16.285.5N/AN/AN/A
Procaine (Plasma Ref) N/AN/A18N/AN/A

Analytical Interpretation: AMPP demonstrates a profound resistance to plasma hydrolysis (>240 min half-life) compared to the ester and unsubstituted amide. In human liver microsomes (HLM), AMPP exhibits a >50% reduction in intrinsic clearance ( Clint​ ) relative to the unsubstituted amide, confirming the protective metabolic effect of the N-alkylation.

Section 3: Self-Validating Experimental Methodologies

A robust in vitro assay must be a self-validating system. The protocols detailed below are engineered not just to generate data, but to internally verify the integrity of the enzymes, the specificity of the degradation pathways, and the reliability of the analytical quantification .

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Rationale & Causality: This assay isolates Phase I metabolic clearance. We utilize a low substrate concentration (1 µM) to ensure the reaction operates under first-order kinetics (where [S]≪Km​ ). The protein concentration is strictly capped at 0.5 mg/mL to minimize non-specific microsomal binding, which can artificially inflate apparent stability .

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, <0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

    • Self-Validation: Set up parallel incubations for a positive control (Verapamil, to confirm CYP activity) and a negative control (test compound without NADPH, to rule out chemical instability or non-CYP degradation).

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the protein matrix to protect the LC-MS/MS column.

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the % parent compound remaining.

HLMWorkflow Step1 1. Pre-incubation Compound + HLM (0.5 mg/mL) Step2 2. Reaction Initiation Add NADPH (1 mM) Step1->Step2 Control Negative Control (-NADPH) Step1->Control Parallel Ref Positive Control (Verapamil) Step1->Ref Parallel Step3 3. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Reaction Quenching Cold ACN + Internal Standard Step3->Step4 Step5 5. Centrifugation & Analysis LC-MS/MS Quantification Step4->Step5

Fig 2: Self-validating HLM stability assay workflow with integrated mechanistic controls.

Protocol 2: Human Plasma Stability Assay

Rationale & Causality: This assay evaluates susceptibility to circulating esterases and amidases. The use of a matrix-matched internal standard is critical here, as high concentrations of plasma lipids and proteins can cause severe ion suppression during mass spectrometry .

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (sodium heparin as anticoagulant) to 37°C. Centrifuge briefly to remove any precipitated lipids.

  • Spiking: Spike the test compound into the plasma to achieve a final concentration of 2 µM. Ensure the co-solvent (DMSO or Methanol) does not exceed 1% v/v, as higher concentrations will denature plasma enzymes.

    • Self-Validation: Include Procaine as a positive control for esterase activity and Procainamide as a negative control (stable amide).

  • Incubation & Sampling: Incubate the mixture in a shaking water bath at 37°C. Withdraw 50 µL aliquots at t=0,30,60,120, and 240 minutes.

  • Quenching: Quench each aliquot into 200 µL of cold acetonitrile containing the internal standard.

  • Analysis: Vortex for 2 minutes, centrifuge at 4000 rpm for 15 minutes, and analyze the supernatant via LC-MS/MS. Plot the natural log of the % remaining versus time to calculate the half-life ( t1/2​=−0.693/k ).

Conclusion

For drug development professionals engineering novel therapeutics, the selection of the right building block is paramount. The benchmarking data clearly indicates that 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (AMPP) overcomes the inherent instability of native phenylalanine esters and simple amides. By employing rigorous, self-validating in vitro methodologies, we confirm that the 3-methoxypropyl substitution provides critical steric shielding, making AMPP a highly stable and viable scaffold for advanced peptidomimetic drug discovery.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. URL:[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462. URL:[Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. URL:[Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. URL:[Link]

Safety & Regulatory Compliance

Safety

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, test...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Protocol for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis, testing, and handling of complex pharmaceutical intermediates do not compromise environmental health and safety (EHS). Handling specialized compounds like 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2) requires more than just glancing at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to ensure both operational safety and strict regulatory compliance.

This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this phenylalanine derivative, establishing a deep-rooted culture of safety in your drug development laboratory.

Chemical Profile & Hazard Causality

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is a nitrogenous organic compound featuring both a primary amine and an amide functional group.

  • Chemical Causality: The presence of the free primary amine renders the molecule weakly basic and nucleophilic. Consequently, it can cause skin and eye irritation upon direct contact. If mixed improperly with strong acids or oxidizing agents in a waste stream, it can undergo exothermic acid-base neutralization or oxidative degradation, potentially leading to container over-pressurization and rupture.

  • Regulatory Grounding: Under the [1], handling this compound requires integration into your facility's Chemical Hygiene Plan (CHP). Appropriate engineering controls, such as working within a certified chemical fume hood, must be utilized to mitigate aerosol or dust exposure.

Waste Segregation & Storage Strategy

Proper disposal begins at the point of generation. According to the [2], laboratory chemical waste must be managed strictly from "cradle to grave."

Because this compound contains carbon, hydrogen, nitrogen, and oxygen, it must be classified as Non-Halogenated Organic Waste (specifically, Nitrogenous Organic Waste). It should be stored in High-Density Polyethylene (HDPE) containers, as metal containers can corrode over time when exposed to alkaline amine residues.

Quantitative Data: Waste Parameters & Storage Limits
ParameterSpecification / LimitScientific / Regulatory Rationale
Waste Classification Non-Halogenated Organic WasteContains C, H, N, O only; lacks halogens (F, Cl, Br, I).
Container Material High-Density Polyethylene (HDPE)Prevents corrosion associated with alkaline amine solutions.
SAA Volume Limit 55 GallonsEPA RCRA Subpart K maximum limit for non-acutely hazardous waste.
SAA Time Limit < 12 MonthsPrevents long-term chemical degradation and container failure.
CAA Time Limit (LQG) 90 DaysLarge Quantity Generator (LQG) federal limit before vendor pickup.
Incompatible Materials Strong Acids, Oxidizers, HalogensPrevents exothermic reactions and toxic gas evolution.

Step-by-Step Disposal Methodology

This protocol ensures a self-validating system where each step verifies the safety and compliance of the next.

Step 1: Preparation and PPE Verification

  • Action: Don standard laboratory personal protective equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat.

  • Causality: Nitrile provides a highly effective chemical barrier against aliphatic and aromatic amines, preventing the dermal sensitization that is common with repeated exposure to amine derivatives.

Step 2: Waste Collection and Segregation

  • Action: Transfer the solid compound, or its liquid solutions (e.g., dissolved in methanol, DMSO, or ethyl acetate during assays), into a designated HDPE liquid or solid waste container labeled "Non-Halogenated Nitrogenous Organic Waste."

  • Causality: Segregating nitrogenous waste from halogenated waste prevents the formation of highly reactive byproducts. Furthermore, it significantly reduces disposal costs, as halogenated waste requires specialized, higher-temperature incineration.

Step 3: EPA-Compliant Labeling

  • Action: Immediately affix a hazardous waste tag to the container. The tag must explicitly state "Hazardous Waste," list the full chemical name (2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide), and indicate the primary hazard (e.g., "Irritant / Mildly Alkaline").

  • Causality: Unlabeled "unknown" waste requires expensive analytical testing before disposal and violates [3], potentially leading to severe institutional fines.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the container in the laboratory's designated SAA. Ensure the lid is securely screwed on at all times unless actively adding waste.

  • Causality: Leaving containers open violates EPA emissions standards and drastically increases the risk of inhalation exposure or catastrophic spills during a localized accident.

Step 5: Transfer to Central Accumulation Area (CAA) and Final Disposal

  • Action: Once the container reaches 90% capacity, transfer it to the facility's CAA. Coordinate with an EPA-certified hazardous waste vendor for final disposal.

  • Causality: The preferred method of destruction for this compound is high-temperature incineration or fuel blending. Incineration completely oxidizes the organic framework into CO₂, H₂O, and NOₓ, which are subsequently scrubbed by the incinerator's emission controls, ensuring zero environmental contamination.

Workflow Visualization

To ensure operational clarity across your laboratory team, the following diagram maps the logical flow of the compound from experimental use to final destruction.

G Start Waste Generation 2-Amino-N-(3-methoxypropyl) -3-phenyl-DL-propanamide Segregation Waste Segregation (Non-Halogenated / Nitrogenous) Start->Segregation Classify & Label SAA Satellite Accumulation Area (SAA) HDPE Container, Max 55 Gal Segregation->SAA Transfer to HDPE CAA Central Accumulation Area (CAA) Max 90 Days (LQG) SAA->CAA 90% Capacity Reached Disposal Final Disposal (High-Temp Incineration) CAA->Disposal EPA Vendor Pickup

Lifecycle and disposal workflow for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR.[Link]

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Laboratories Rulemaking." US EPA.[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS.org.[Link]

Handling

Personal protective equipment for handling 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Comprehensive Safety and Operational Guide: Handling 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide As drug development increasingly relies on complex chiral intermediates, mastering the safe handling and processing...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

As drug development increasingly relies on complex chiral intermediates, mastering the safe handling and processing of synthetic amino acid amides is critical. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2) is a specialized pharmaceutical intermediate with a molecular weight of 236.31 g/mol and a molecular formula of C13H20N2O2[1].

Because it is supplied as a racemic (DL) mixture, researchers frequently subject it to stereoselective enzymatic resolution to isolate enantiopure derivatives[2]. This guide provides a field-proven, causality-driven framework for the personal protective equipment (PPE), operational workflows, and disposal protocols required to handle this compound safely and effectively.

Mechanistic Risk Assessment: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the molecular behavior of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide:

  • Enhanced Dermal Penetration: Unlike standard, highly polar amino acids, this compound features a lipophilic phenyl ring and an amphiphilic methoxypropyl tail. This structure increases its partition coefficient (LogP), allowing it to more easily penetrate the lipid bilayer of the stratum corneum (the outer layer of skin).

  • Alkaline Irritation & Sensitization: The primary amine group (-NH2) is nucleophilic and basic. Upon contact with the moisture in eyes, mucous membranes, or sweat, it can cause localized alkaline irritation. Furthermore, primary amines are documented skin and respiratory sensitizers.

  • Aerosolization Risk: As a fine solid powder typically stored at 2-8°C[1], the compound is prone to static cling and aerosolization during weighing, bypassing first-pass metabolism if inhaled.

The Self-Validating PPE System

To mitigate these specific physicochemical risks, your PPE must act as a comprehensive barrier system. Standard latex gloves and safety glasses are inadequate for handling lipophilic amines.

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic JustificationReplacement Frequency
Hand Protection Nitrile, ≥0.11 mm thicknessNitrile provides superior chemical resistance to lipophilic amines compared to latex, which is highly permeable to non-polar organics.Every 2 hours, or immediately upon known contamination.
Eye Protection Indirect-vented splash gogglesProtects against alkaline amine dust aerosolization and liquid splashes during buffer solubilization.N/A (Decontaminate with 1% acetic acid after use).
Body Protection Flame-resistant (FR) lab coat with knit cuffsPrevents static buildup (which aerosolizes fine powders) and stops powder migration up the forearm.Weekly, or immediately if a spill occurs.
Respiratory N95 / FFP2 Particulate RespiratorFilters particles >0.3 μm. Mandatory if weighing occurs outside a localized exhaust ventilation (LEV) system.Daily, or immediately if breathing resistance increases.

Operational Workflow & Process Visualization

The most common application for this compound is chiral resolution. The following workflow maps the lifecycle of the compound from solid-state handling through biocatalysis and waste generation.

G A 2-Amino-N-(3-methoxypropyl)- 3-phenyl-DL-propanamide (Solid Powder) B Weighing & Solubilization (Fume Hood / Vented Enclosure) A->B Transfer with Anti-static Spatula C Enzymatic Resolution (e.g., D-amino acid amidase) B->C Buffer Addition (pH 7.2 - 9.5) F Thermal Incineration (Hazardous Waste) B->F Contaminated PPE D Product Extraction (Organic Phase) C->D Phase Separation E Aqueous Amine Waste (Contains unreacted enantiomer) C->E Aqueous Layer E->F Disposal

Workflow for safe handling, enzymatic resolution, and disposal of DL-propanamide derivatives.

Experimental Protocol: Stereoselective Enzymatic Resolution

To isolate the L-enantiomer, we utilize a D-stereoselective amino acid amidase (such as those derived from Brevibacterium iodinum or Brevibacillus borstelensis) to selectively hydrolyze the D-enantiomer[2][3].

Step 1: Substrate Preparation (The Hazard Zone)

  • Action: In a Class II Type A2 biological safety cabinet or a dedicated powder weighing hood, weigh 4.7 g (approx. 20 mmol) of the DL-propanamide[1]. Dissolve in 100 mL of 100 mM potassium phosphate buffer (pH 7.2).

  • Expert Insight: The methoxypropyl group enhances aqueous solubility compared to standard phenylalaninamide, but gentle warming (up to 35°C) may be required. Keep the sash lowered to minimize turbulence.

Step 2: Biocatalytic Reaction Setup

  • Action: Add purified D-amino acid amidase to the substrate solution. Incubate at 35°C (or up to 70°C if using a thermostable variant) for 3 to 6 hours under gentle agitation (150 rpm)[2][3].

  • Expert Insight: Ensure the enzyme is active; avoid adding metal chelators like EDTA, which strip essential cofactors (like Co²⁺ or Mn²⁺) and strongly inhibit amidase activity[2][3].

Step 3: Reaction Quenching

  • Action: Terminate the reaction by adjusting the pH to 2.0 using 1M HCl.

  • Safety Note: Perform this step in a fume hood. Acidification of amines is an exothermic process that can generate localized heat and potentially aerosolize the mixture.

Step 4: Extraction and Self-Validation

  • Action: Extract the unreacted L-amide using ethyl acetate (3 x 50 mL). The hydrolyzed D-phenylalanine derivative remains in the aqueous phase.

  • Validation System: To confirm both the safety of the downstream aqueous waste and the success of the resolution, analyze the organic extract via Chiral HPLC (e.g., using a Crownpak CR(+) column). The presence of a single peak corresponding to the L-enantiomer validates the stereoselectivity of the enzyme and confirms that phase separation was absolute.

Disposal and Spill Management Plan

Improper disposal of amine derivatives can lead to cross-reactions with halogenated solvents, generating highly toxic byproducts.

Spill Management:

  • Solid Spills: Never dry sweep. Dry sweeping aerosolizes the active pharmaceutical intermediate. Instead, cover the spill with absorbent paper and wet it down with a 1% acetic acid solution. The mild acid protonates the free amine, converting it into a highly water-soluble, non-volatile salt. Wipe up and place in a hazardous waste bag.

  • Liquid Spills: Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

Waste Disposal:

  • Aqueous Waste: Collect the post-extraction aqueous layer in high-density polyethylene (HDPE) containers. Label explicitly as "Aqueous Amine Waste - Corrosive/Toxic." Do not mix with acidic or halogenated waste streams.

  • Solid Waste: All contaminated PPE (gloves, masks), weighing boats, and spill cleanup materials must be sealed in double plastic bags and marked for high-temperature thermal incineration[1].

References

  • Pharmaffiliates. "2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide | CAS 1218331-10-2". Pharmaffiliates Reference Standards.
  • Komeda, H., & Asano, Y. (2008). "A novel D-stereoselective amino acid amidase from Brevibacterium iodinum: Gene cloning, expression and characterization." Enzyme and Microbial Technology.
  • "New thermostable D-methionine amidase from Brevibacillus borstelensis BCS-1 and its application for D-phenylalanine production." ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide
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Reactant of Route 2
2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide
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